Product packaging for Indinavir-d6(Cat. No.:CAS No. 185897-02-3)

Indinavir-d6

Cat. No.: B1140607
CAS No.: 185897-02-3
M. Wt: 619.8 g/mol
InChI Key: CBVCZFGXHXORBI-JYVVPHGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indinavir-d6 is intended for use as an internal standard for the quantification of indinavir by GC- or LC-MS. Indinavir is an HIV-1 protease inhibitor (Ki = 0.358 nM). It is selective for HIV-1 protease over HIV-2 protease (Ki = 3.316 nM), as well as human cathepsin D, porcine pepsin, bovine chymosin, human plasma renin, Factor Xa, and elastase at 10 μM. It is also selective for wild-type HIV-1 protease over the protease inhibitor-resistant mutants A-44, K-60, and V-18 (Kis = 0.24, 15, 50, and 40 nM, respectively). Indinavir is active against multiple HIV-1 variants in cell-based assays (IC95s = 12-100 nM). Formulations containing indinavir have been used in combination with antiretroviral agents in the treatment of HIV infection.>Member of the novel hydroxyaminopentane amide class of HIV-1 protease inhibitors. Antiviral.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H47N5O4 B1140607 Indinavir-d6 CAS No. 185897-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-JYVVPHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675974
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185897-02-3
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Indinavir-d6: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Indinavir-d6, a deuterated analog of the HIV-1 protease inhibitor Indinavir. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, resistance pathways, and its application in experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a stable, isotopically labeled version of Indinavir, where six hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Indinavir in biological matrices, as it is chemically identical to the parent drug but distinguishable by its mass.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 185897-02-3[1][2][3][4]
Molecular Formula C₃₆H₄₁D₆N₅O₄[1][2][3]
Molecular Weight 619.83 g/mol [2][4]
Synonyms L-735,524-d6, MK-639-d6[3][5]
Appearance Solid[3][5]
Purity >99% deuterated forms (d1-d6)[3][5]
Solubility Soluble in Acetonitrile, DMSO, Methanol[3][5]
Chemical Name 2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl-d6)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide[2]

Table 2: Properties of Parent Compound (Indinavir)

PropertyValueReferences
Molecular Formula C₃₆H₄₇N₅O₄[6][7]
Molecular Weight 613.8 g/mol [6]
Appearance White crystalline powder[8]
Melting Point 150–153 °C[8]
Water Solubility Very soluble[8]
Inhibition Constant (Ki) 0.358 nM (HIV-1 Protease)[3][5]
Cell-based Activity (IC₉₅) 12-100 nM[3][5]

Mechanism of Action

Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[9] This viral enzyme is essential for the life cycle of HIV, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into mature, functional proteins required for assembling new, infectious virions.[6][10][11] Indinavir is designed to mimic the peptide linkage that the protease normally cleaves. It binds tightly to the active site of the enzyme, blocking its function.[10] This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[6][10]

Indinavir_Mechanism_of_Action cluster_host Infected Host Cell HIV_RNA HIV RNA Viral_Polyproteins Gag-Pol Polyproteins HIV_Protease HIV-1 Protease Viral_Polyproteins->HIV_Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Blocked Cleavage Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Assembly Indinavir Indinavir Indinavir->HIV_Protease Inhibits

Mechanism of Action of Indinavir

Viral Resistance Pathways

The development of viral resistance to Indinavir is a significant clinical challenge. Resistance evolves through the accumulation of multiple mutations in the gene encoding the HIV-1 protease.[9] These mutations alter the structure of the enzyme's active site, reducing the binding affinity of Indinavir while still allowing the protease to process viral polyproteins, albeit sometimes with reduced efficiency.

No single mutation confers high-level resistance; instead, it is a cumulative process.[9] Key primary mutations frequently observed in resistant isolates occur at amino acid positions M46 (methionine to isoleucine or leucine) and V82 (valine to alanine, phenylalanine, or T).[9] The presence of mutations at one or both of these sites is a strong predictor of resistance.[9] Additional mutations at various other positions, including 10, 20, 24, 54, 63, 71, 84, and 90, can further contribute to the level of resistance.[12] Resistance can also be associated with mutations in the Gag polyprotein at the protease cleavage sites, which may compensate for a less efficient mutant protease.[13]

Indinavir_Resistance_Pathway Indinavir_Pressure Selective Pressure (Indinavir Therapy) Initial_Mutations Initial Mutations (e.g., M46I/L, V82A/F/T) Indinavir_Pressure->Initial_Mutations Selection Secondary_Mutations Accumulation of Secondary Mutations (e.g., L10I, I54V, A71V) Initial_Mutations->Secondary_Mutations Continued Pressure Resistant_Virus Resistant HIV-1 (Reduced Susceptibility) Secondary_Mutations->Resistant_Virus High-Level Resistance

Evolution of HIV-1 Resistance to Indinavir

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of Indinavir in biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5] Its use ensures accuracy and precision by correcting for variations in sample preparation and instrument response.[1]

This protocol outlines a typical workflow for determining Indinavir concentrations for pharmacokinetic studies or therapeutic drug monitoring.

  • Sample Preparation:

    • A known amount of this compound (internal standard) solution is spiked into a human plasma sample.

    • Plasma proteins are precipitated by adding a solvent such as acetonitrile.[14] This step efficiently releases the drug and internal standard from plasma proteins.

    • Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples, using a cartridge like the Oasis HLB.[15]

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant, containing Indinavir and this compound, is collected for analysis.

  • Chromatographic Separation:

    • The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is typically achieved on a reversed-phase C18 column.[16]

    • A mobile phase gradient is used to separate Indinavir and this compound from other endogenous plasma components.

  • Mass Spectrometric Detection:

    • The HPLC eluent is introduced into a tandem mass spectrometer.

    • The instrument is operated in positive ion, multiple reaction monitoring (MRM) mode.[14]

    • Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A common transition for Indinavir is m/z 614 → 421.[14] For this compound, the transition would be approximately m/z 620 → 421, reflecting the mass increase from deuterium labeling.

  • Quantification:

    • A calibration curve is generated using standards of known Indinavir concentrations with a fixed amount of this compound.

    • The ratio of the peak area of Indinavir to the peak area of this compound is plotted against the concentration of the standards.

    • The concentration of Indinavir in the unknown plasma sample is determined by interpolating its peak area ratio onto the calibration curve.

Experimental_Workflow Spike Spike with This compound (Internal Standard) Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio vs. Cal Curve) Detect->Quantify Result Indinavir Concentration Quantify->Result

Workflow for Indinavir Quantification

References

Physical and chemical properties of Indinavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Indinavir-d6, a deuterated analog of the potent HIV-1 protease inhibitor, Indinavir. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Indinavir, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate determination of Indinavir concentrations in biological matrices.[1][2] The deuterium labeling enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical behavior.

Structural and General Information
PropertyValueReference
Chemical Name 2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl-d6)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide[2][3]
Synonyms L-735,524-d6, MK-639-d6[1]
CAS Number 185897-02-3[1][3]
Molecular Formula C₃₆H₄₁D₆N₅O₄[1][3]
Molecular Weight 619.83 g/mol [3]
Appearance White to off-white crystalline powder[4][5]
Physicochemical Data
PropertyValueReference
Purity >99% deuterated forms (d1-d6)[1][6]
Solubility Soluble in Acetonitrile, DMSO, and Methanol. The non-deuterated form is very soluble in water.[1][4][6]
Storage Temperature -20°C[6]
Stability ≥ 4 years[6]

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir, and by extension this compound, functions as a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][7][8] This viral enzyme is crucial for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[5][7][9] By binding to the active site of the HIV-1 protease, Indinavir competitively inhibits its activity. This inhibition prevents the maturation of viral particles, resulting in the production of non-infectious virions.[5][7][8]

HIV_Protease_Inhibition cluster_0 Viral Lifecycle HIV_RNA HIV RNA Translation Translation HIV_RNA->Translation Viral_Polyproteins Viral Gag-Pol Polyproteins Assembly Assembly Viral_Polyproteins->Assembly HIV_Protease HIV-1 Protease Maturation Maturation HIV_Protease->Maturation Mature_Viral_Proteins Mature Viral Proteins Immature_Virion Immature, Non-infectious Virion Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Indinavir_d6 This compound Inhibition Inhibition Translation->Viral_Polyproteins Assembly->Immature_Virion Maturation->Mature_Virion Inhibition->HIV_Protease Inhibits

Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of this compound.

Determination of Chemical Purity by RP-HPLC

A common method for assessing the chemical purity of pharmaceutical compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • System: A standard HPLC system equipped with a UV detector is used.

  • Column: A Zodiac ODS Hypersil C18 column (250mm length, 4.6mm internal diameter, 5µm particle size) is typically employed.

  • Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 ratio is used as the mobile phase.

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.

  • Detection: The eluent is monitored by a UV detector at a wavelength of 260 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase. Serial dilutions are then made to create calibration standards.

  • Analysis: The calibration standards and the test sample are injected into the HPLC system. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

HPLC_Workflow Start Start: Purity Determination Prepare_Mobile_Phase Prepare Mobile Phase (Buffer:ACN:MeOH) Start->Prepare_Mobile_Phase Prepare_Sample Prepare this compound Sample and Calibration Standards Start->Prepare_Sample Equilibrate_HPLC Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_HPLC Inject_Samples Inject Samples and Standards Prepare_Sample->Inject_Samples Equilibrate_HPLC->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Analyze_Data Analyze Peak Areas Acquire_Data->Analyze_Data Calculate_Purity Calculate Chemical Purity Analyze_Data->Calculate_Purity End End: Purity Report Calculate_Purity->End

Caption: Workflow for determining chemical purity using RP-HPLC.

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is the preferred method for determining the isotopic enrichment of deuterated compounds.[10][11]

Methodology:

  • System: A liquid chromatography-electrospray ionization high-resolution mass spectrometer (LC-ESI-HR-MS) is utilized.[10]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Infusion: The sample is directly infused into the mass spectrometer or introduced via an LC system.

  • Data Acquisition: Full scan mass spectra are acquired in the appropriate mass range to encompass the unlabeled (d0) to fully labeled (d6) forms of Indinavir.

  • Data Analysis:

    • The isotopic cluster of the molecular ion is examined.

    • The relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5, and d6) is determined.

    • The isotopic enrichment is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Isotopic_Enrichment_Workflow Start Start: Isotopic Enrichment Analysis Prepare_Sample Prepare Dilute this compound Solution Start->Prepare_Sample Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Instrument_Setup Set up LC-ESI-HR-MS Instrument_Setup->Inject_Sample Acquire_Spectra Acquire Full Scan Mass Spectra Inject_Sample->Acquire_Spectra Identify_Cluster Identify Isotopic Cluster of Molecular Ion Acquire_Spectra->Identify_Cluster Measure_Abundance Measure Relative Abundance of Isotopologues (d0-d6) Identify_Cluster->Measure_Abundance Calculate_Enrichment Calculate Isotopic Enrichment Measure_Abundance->Calculate_Enrichment End End: Enrichment Report Calculate_Enrichment->End Solubility_Workflow Start Start: Solubility Determination Prepare_Buffers Prepare Aqueous Buffers (various pH) Start->Prepare_Buffers Add_Excess_Compound Add Excess this compound to Buffers Prepare_Buffers->Add_Excess_Compound Equilibrate Equilibrate with Agitation at Constant Temperature Add_Excess_Compound->Equilibrate Separate_Phases Separate Solid and Liquid Phases Equilibrate->Separate_Phases Analyze_Supernatant Analyze Supernatant Concentration (e.g., by HPLC) Separate_Phases->Analyze_Supernatant Determine_Solubility Determine Equilibrium Solubility Analyze_Supernatant->Determine_Solubility End End: Solubility Report Determine_Solubility->End

References

Indinavir-d6: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Indinavir-d6. This compound is the deuterated analog of Indinavir, a potent and specific inhibitor of the human immunodeficiency virus (HIV-1) protease.[1][2][3] It serves as an ideal internal standard for the quantification of Indinavir in biological matrices during pharmacokinetic and other research studies, primarily utilizing mass spectrometry-based assays.[2]

Identification and Chemical Properties

A Certificate of Analysis begins with the fundamental identification of the compound. This section includes its chemical name, structure, molecular formula, and molecular weight.

Identifier Value
Product Name This compound
Synonyms L-735,524-d6, MK-639-d6
Chemical Name 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl-d6)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide
Molecular Formula C₃₆H₄₁D₆N₅O₄
Molecular Weight 619.8 g/mol (Calculated based on Indinavir's MW of 613.8 g/mol )[3]
CAS Number Not explicitly found for d6, Indinavir is 150378-17-9[3]
Source Synthetic

Quantitative Data Summary

This section summarizes the analytical testing results that confirm the identity, purity, and quality of a specific batch of this compound. The data is presented in a clear, tabular format for ease of comparison against specifications.

Test Specification Result Methodology
Appearance White to Off-White SolidConformsVisual Inspection
Purity (HPLC) ≥95%99.23% (at 220 nm)High-Performance Liquid Chromatography (HPLC)
Identity (NMR) Conforms to StructureConformsNuclear Magnetic Resonance (NMR) Spectroscopy
Identity (MS) Conforms to StructureConformsMass Spectrometry (MS)
Isotopic Purity ≥95%99.6%Mass Spectrometry (MS)
Isotopic Distribution Normalized Intensityd0=0.00%, d1=0.13%, d2=0.03%, d3=0.43%, d4=0.09%, d5=0.09%, d6=99.22%Mass Spectrometry (MS)

Note: The results presented here are representative and may vary between different batches and suppliers. An example CoA for a similar compound, Atazanavir-d6, showed comparable data points.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results in a research setting. This section outlines the typical experimental protocols used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical method for analyzing Indinavir and related compounds is as follows:

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Keystone BetaBasic C4 column (250 x 3 mm i.d.).[5]

  • Mobile Phase : A mixture of acetonitrile and 50 mmol/L ammonium formate buffer (pH 4.1) in a 52:48 ratio (by volume).[5]

  • Flow Rate : 0.5 mL/min.[5]

  • Column Temperature : 40°C.[5]

  • Detection : UV detection at 218 nm.[5]

  • Sample Preparation : The this compound standard is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Analysis : The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the principal peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity. An LC-MS/MS method is commonly used.

  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Ionization Mode : Positive ion electrospray ionization (ESI+).

  • Monitoring Mode : Multiple Reaction Monitoring (MRM).[6]

  • Ion Transitions : For Indinavir, the transition m/z 614/421 is monitored. For the deuterated internal standard (this compound), the transition would be m/z 620/421, accounting for the six deuterium atoms. Note: A different source suggests a transition of 628/421 for an internal standard, which may have a different deuteration pattern.[6]

  • Sample Preparation : The sample is dissolved in an appropriate solvent and infused into the mass spectrometer. For plasma samples, a protein precipitation step with acetonitrile is typically performed.[6]

  • Analysis : The mass spectrum will confirm the presence of the parent ion corresponding to the molecular weight of this compound. The isotopic distribution is determined by examining the relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d6).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the compound.

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz).[7]

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for Indinavir and its salts.[7]

  • Analysis : Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to the expected structure of Indinavir. The presence of the deuterium atoms in this compound would result in the absence of specific proton signals that are present in the spectrum of non-deuterated Indinavir.

Visualizations: Workflows and Mechanisms

Diagrams are provided to visually represent the experimental workflows and the mechanism of action of Indinavir.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Results dissolve Dissolve this compound hplc_analysis HPLC Analysis dissolve->hplc_analysis nmr_analysis NMR Analysis dissolve->nmr_analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge lc_ms_analysis LC-MS/MS Analysis centrifuge->lc_ms_analysis purity Purity Data hplc_analysis->purity identity_isotopic Identity & Isotopic Purity lc_ms_analysis->identity_isotopic structure Structural Confirmation nmr_analysis->structure mechanism_of_action cluster_hiv HIV Replication Cycle cluster_inhibition Inhibition by Indinavir hiv_rna HIV RNA gag_pol Gag-Pol Polyprotein hiv_rna->gag_pol hiv_protease HIV Protease gag_pol->hiv_protease immature_virion Immature Virion gag_pol->immature_virion structural_proteins Functional Structural Proteins hiv_protease->structural_proteins Cleavage mature_virion Mature, Infectious Virion structural_proteins->mature_virion indinavir Indinavir indinavir->inhibition

References

Indinavir-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indinavir-d6, a deuterated analog of the potent HIV-1 protease inhibitor, Indinavir. This document details its chemical properties, its application as an internal standard in analytical methods, and the mechanism of action of its parent compound, Indinavir.

Core Compound Details

PropertyValueReference
CAS Number 185897-02-3[1][2][3]
Molecular Formula C₃₆H₄₁D₆N₅O₄[1][2][3]
Molecular Weight 619.83 g/mol [1]
Synonyms L-735,524-d6, MK-639-d6[2]
Application Internal standard for the quantification of Indinavir.[2]

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir is a highly specific inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[4][5] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into smaller, functional proteins and enzymes.[4][6] This cleavage is an essential step in the maturation of new, infectious virions.[4][6]

Indinavir, a peptidomimetic drug, is designed to fit into the active site of the HIV-1 protease, competitively inhibiting its function.[6] By blocking the protease, Indinavir prevents the processing of the Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[4][7] This disruption of the viral replication cycle leads to a reduction in viral load.[7]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition Pathway Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) Viral DNA->Viral Polyproteins (Gag-Pol) Transcription & Translation Functional Viral Proteins Functional Viral Proteins Viral Polyproteins (Gag-Pol):e->Functional Viral Proteins:w Cleavage Indinavir Indinavir Viral Polyproteins (Gag-Pol)->Indinavir HIV Protease HIV Protease Mature Virion Assembly Mature Virion Assembly Functional Viral Proteins->Mature Virion Assembly Budding & Release of Infectious Virion Budding & Release of Infectious Virion Mature Virion Assembly->Budding & Release of Infectious Virion Blocked Cleavage Cleavage Blocked Indinavir->Blocked Cleavage Inhibits Immature Non-infectious Virion Immature Non-infectious Virion Blocked Cleavage->Immature Non-infectious Virion Results in

Caption: Mechanism of Indinavir's inhibition of HIV-1 protease.

Quantitative Data: In Vitro Activity of Indinavir

Indinavir has demonstrated potent and selective inhibitory activity against HIV-1 protease. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Constant (Ki) of Indinavir

Target EnzymeKi (nM)
HIV-1 Protease0.358
HIV-2 Protease3.316
Data sourced from Cayman Chemical.[2]

Table 2: 95% Inhibitory Concentration (IC95) of Indinavir against HIV-1 Variants

HIV-1 StatusIC95 (nM)
Wild-Type12-100
Protease Inhibitor-Resistant Mutants15-50
Data sourced from Cayman Chemical.[2]

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Indinavir in biological matrices, such as plasma, typically by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

Quantification of Indinavir in Human Plasma by HPLC

This section outlines a general methodology for the determination of Indinavir concentrations in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • To a 1 mL plasma sample, add a known concentration of this compound internal standard.

  • Perform a solid-phase extraction (SPE) using a C18 or a polymeric Oasis HLB sorbent cartridge.[8][9]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Indinavir and this compound from the cartridge with an appropriate solvent, such as a mixture of mobile phase or a higher concentration of organic solvent.[8]

2. Chromatographic Conditions

  • Column: Reversed-phase C8 or C18 column.[9][10]

  • Mobile Phase: A binary mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common composition is phosphate buffer-acetonitrile (60:40, v/v).[9] An ion-pairing reagent like triethylamine may be added to the mobile phase to improve peak shape and retention.[10]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at 210 nm or tandem mass spectrometry (MS/MS).[8][9][10]

3. Quantification

  • A calibration curve is generated by plotting the ratio of the peak area of Indinavir to the peak area of this compound against the known concentrations of Indinavir standards.

  • The concentration of Indinavir in the plasma samples is then determined from this calibration curve.

  • The lower limit of quantification (LLOQ) for such methods is typically in the range of 5-25 ng/mL.[9][11]

In Vitro Antiviral Activity Assay (p24 Antigen Reduction Assay)

This assay is used to determine the concentration of an antiviral agent, such as Indinavir, that is required to inhibit HIV-1 replication in cell culture.

1. Cell Culture and Infection

  • Peripheral blood mononuclear cells (PBMCs) are stimulated with phytohemagglutinin.[12]

  • The stimulated cells are then infected with a known amount of an HIV-1 clinical isolate.[12]

  • The infected cells are cultured in the presence of serial dilutions of Indinavir.

2. p24 Antigen Measurement

  • After a defined incubation period (typically 4-7 days), the cell-free supernatant is harvested.[12]

  • The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core viral protein, and its concentration is indicative of the level of viral replication.

3. Data Analysis

  • The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control.

  • The inhibitory concentrations (e.g., IC50, IC90, IC95), which represent the drug concentrations required to inhibit viral replication by 50%, 90%, and 95% respectively, are determined by median-dose-effect analysis.[12]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute Analyte + IS SPE->Elute HPLC HPLC Separation Elute->HPLC MS Mass Spectrometry Detection HPLC->MS Peak_Area Peak Area Ratio (Analyte/IS) MS->Peak_Area Calibration Calibration Curve Peak_Area->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for the quantification of Indinavir using this compound.

References

The Role of Indinavir-d6 in Advancing HIV Protease Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Indinavir-d6 in the research and development of HIV protease inhibitors. Specifically, it focuses on its critical role as an internal standard in quantitative bioanalytical methods, which are essential for pharmacokinetic studies and therapeutic drug monitoring of Indinavir. This document outlines the mechanism of action of Indinavir, details the experimental protocols for its quantification, presents key validation data, and visualizes the analytical workflow.

Introduction to Indinavir and the Role of Deuterated Internal Standards

Indinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[1][2] By binding to the active site of the protease, Indinavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][2] This mechanism effectively suppresses viral replication and is a cornerstone of highly active antiretroviral therapy (HAART).

In the realm of drug development and clinical pharmacology, accurate quantification of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification. This compound is structurally identical to Indinavir, except that six hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows the mass spectrometer to distinguish between the analyte (Indinavir) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation. This co-elution and co-ionization corrects for variability in sample processing and matrix effects, leading to highly reliable data.

Quantitative Analysis of Indinavir using this compound by LC-MS/MS

The quantification of Indinavir in biological samples, typically plasma, is a critical component of pharmacokinetic studies and therapeutic drug monitoring. This compound is the preferred internal standard for these assays.

Experimental Protocol: LC-MS/MS for Indinavir Quantification

This section details a representative experimental protocol for the quantification of Indinavir in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in peer-reviewed literature.

2.1.1. Sample Preparation

A simple and rapid protein precipitation method is commonly employed to extract Indinavir and this compound from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample for 20 seconds.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 4,000 rpm for 5 minutes at 10°C to pellet the precipitated proteins.

  • Transfer 150 µL of the clear supernatant to a new tube.

  • Add 350 µL of 10 mM ammonium formate solution and vortex for 20 seconds.

  • Inject 2 µL of the final solution into the LC-MS/MS system.

2.1.2. Liquid Chromatography Conditions

The chromatographic separation is typically performed using a reverse-phase C18 column.

ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Isocratic: 40:60 (A:B)
Injection Volume 2 µL
Column Temperature 40°C
Run Time Approximately 2.7 minutes

2.1.3. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

ParameterIndinavirThis compound
Ionization Mode ESI+ESI+
Parent Ion (m/z) 614.4620.4
Product Ion (m/z) 421.0421.0
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Cone Voltage Optimized for the specific instrumentOptimized for the specific instrument
Method Validation Data

The performance of the LC-MS/MS method for Indinavir quantification using this compound is validated to ensure its reliability. The following tables summarize typical validation parameters.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Indinavir3.0 - 15,000> 0.99

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC (LQC)85< 5%< 7%± 10%
Medium QC (MQC)1,250< 4%< 6%± 8%
High QC (HQC)14,000< 3%< 5%± 5%

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the quantification of Indinavir using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Indinavir / this compound) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Report Concentration calibration->result

Caption: Workflow for the quantification of Indinavir in plasma.

mrm_pathway cluster_indinavir Indinavir cluster_indinavir_d6 This compound Ind_parent Parent Ion m/z 614.4 Ind_fragment Product Ion m/z 421.0 Ind_parent->Ind_fragment Collision-Induced Dissociation IS_parent Parent Ion m/z 620.4 IS_fragment Product Ion m/z 421.0 IS_parent->IS_fragment Collision-Induced Dissociation

Caption: MRM transitions for Indinavir and this compound.

Conclusion

This compound is an indispensable tool in the research and development of the HIV protease inhibitor Indinavir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic analysis and therapeutic drug monitoring. The detailed protocol and validation data presented in this guide provide a comprehensive resource for researchers and scientists in the field, facilitating the continued study and optimization of Indinavir-based antiretroviral therapies.

References

Methodological & Application

Application Note and Protocol: Quantification of Indinavir in Human Plasma using Indinavir-d6 as an Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir is a potent protease inhibitor widely used in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Therapeutic drug monitoring (TDM) of Indinavir is crucial to ensure optimal drug exposure, minimize toxicity, and prevent the development of drug resistance. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred method for the quantification of antiretroviral drugs in biological matrices due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard is paramount in HPLC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects. Indinavir-d6, a deuterated analog of Indinavir, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, thereby ensuring reliable and reproducible quantification. This application note provides a detailed protocol for the determination of Indinavir in human plasma using this compound as an internal standard, including sample preparation, HPLC-MS/MS conditions, and method validation parameters.

Principle of the Method

The method involves the extraction of Indinavir and the internal standard, this compound, from human plasma via protein precipitation. The extracted sample is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection and quantification using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The concentration of Indinavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Figure 1: Experimental workflow for the quantification of Indinavir.

Materials and Reagents

  • Indinavir sulfate (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Experimental Protocols

Preparation of Stock and Working Solutions
  • Indinavir Stock Solution (1 mg/mL): Accurately weigh 10 mg of Indinavir sulfate and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Indinavir Working Solutions: Prepare serial dilutions of the Indinavir stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking appropriate amounts of the Indinavir working solutions into drug-free human plasma to achieve final concentrations ranging from 5 to 5000 ng/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma.

Sample Preparation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to 10% B.
MS/MS Conditions
ParameterIndinavirThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (m/z) 614.4620.4
Product Ion (m/z) 421.0421.0
Collision Energy (eV) 3535
Dwell Time (ms) 100100

Note: MS/MS parameters such as collision energy may require optimization based on the specific instrument used.

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to the FDA and EMA guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Indinavir5 - 5000y = 0.0025x + 0.0012> 0.995
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ56.83.58.24.1
Low155.1-2.36.5-1.8
Medium2504.51.75.82.4
High40003.90.95.11.5
Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low1592.198.5
High400094.5101.2

Signaling Pathways and Logical Relationships

cluster_principle Principle of Internal Standard Correction Analyte Indinavir Signal Variation Systematic & Random Errors (Matrix Effect, Ion Suppression) Analyte->Variation Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound Signal IS->Variation IS->Ratio Correction Correction Variation->Correction Ratio->Correction Result Accurate Quantification Correction->Result

Application Note and Protocol for the Quantification of Indinavir in Human Plasma using Indinavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantitative analysis of Indinavir in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Indinavir-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data presented in a clear, tabular format.

Introduction

Indinavir is an antiretroviral protease inhibitor crucial in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It functions by inhibiting the HIV viral protease enzyme, which is essential for the cleavage of the gag-pol polyprotein. This inhibition results in the formation of immature, non-infectious viral particles.[1][2][3] Therapeutic drug monitoring of Indinavir is vital to optimize treatment efficacy and minimize dose-related toxicities. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Indinavir in human plasma, utilizing this compound as an internal standard to correct for matrix effects and procedural variability.[4]

Principle of the Method

The analytical method involves the extraction of Indinavir and the internal standard (this compound) from human plasma via protein precipitation. The prepared samples are then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer operating in the positive ion, multiple reaction monitoring (MRM) mode.[5] The concentration of Indinavir in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Indinavir reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Drug-free human plasma

Experimental Protocols

Standard and Quality Control Sample Preparation

1.1. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Indinavir in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

1.2. Working Solutions:

  • Prepare serial dilutions of the Indinavir stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

1.3. Calibration Standards and Quality Control Samples:

  • Spike drug-free human plasma with the Indinavir working solutions to prepare calibration standards at concentrations ranging from approximately 3 ng/mL to 12,000 ng/mL.[5]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in methanol.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-2.5 min: 40-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-40% B

    • 3.6-5.0 min: 40% B

3.2. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Indinavir: m/z 614.4 → 421.0[5][6]

    • This compound (assumed): m/z 620.4 → 427.0 (Note: The exact transition for a specific d6 labeled standard should be confirmed).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, compiled from various validated bioanalytical procedures for Indinavir.

ParameterValueReference
Linearity Range3.0 - 12320 ng/mL[5]
Lower Limit of Quantification (LLOQ)3.0 ng/mL[5]
Inter-assay Precision (%RSD)< 15.8%[7]
Intra-assay Precision (%RSD)< 9.7%[7]
AccuracyWithin 15% of nominal concentration[7]
Sample TypeAnalyte ConcentrationRecovery (%)Reference
PlasmaNot Specified91.4% (Solid-Phase Extraction)[7]
PlasmaNot Specified66.4% (Solid-Phase Extraction)[8]
PlasmaNot Specified73.9% (Liquid-Liquid Extraction)

Visualizations

Indinavir Mechanism of Action

Indinavir_Mechanism_of_Action cluster_hiv HIV Lifecycle cluster_drug Drug Action HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion Assembly HIV_Protease HIV Protease Polyprotein->HIV_Protease Mature_Virion Mature, Infectious Virion Indinavir Indinavir Indinavir->HIV_Protease Inhibits HIV_Protease->Mature_Virion Cleavage of Polyprotein

Caption: Indinavir inhibits HIV protease, preventing cleavage of the Gag-Pol polyprotein.

Experimental Workflow for Plasma Sample Analysis

Plasma_Sample_Workflow Start Start: Plasma Sample Collection Sample_Aliquot Aliquot 100 µL Plasma Start->Sample_Aliquot Add_IS Add 200 µL this compound in Acetonitrile Sample_Aliquot->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the preparation and analysis of plasma samples for Indinavir quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of Indinavir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for applications in clinical research and therapeutic drug monitoring, aiding in the optimization of HIV treatment regimens.

References

Application Notes and Protocols for Indinavir-d6 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indinavir-d6, a deuterium-labeled analog of the HIV-1 protease inhibitor Indinavir, in pharmacokinetic (PK) and pharmacodynamic (PD) research. This document includes detailed experimental protocols and summaries of key data to facilitate the design and execution of studies in drug metabolism and pharmacology.

Introduction to Indinavir and the Role of Deuterium Labeling

Indinavir is an antiretroviral drug that acts as a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1][2] By blocking the protease, Indinavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles.[1][2]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmacokinetic research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalysis, providing high accuracy and precision in quantifying the unlabeled drug. Furthermore, co-administration of the labeled and unlabeled drug can be a powerful technique to investigate drug absorption, distribution, metabolism, and excretion (ADME) properties, including bioavailability and the sources of pharmacokinetic nonlinearity.

Pharmacokinetic Profile of Indinavir

Indinavir exhibits nonlinear pharmacokinetics, with plasma concentrations increasing more than proportionally with the dose.[3][4] This nonlinearity is attributed to the dose-dependent first-pass and systemic metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestine.[2][5][6]

Summary of Indinavir Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Indinavir from studies in healthy volunteers and HIV-infected patients.

Table 1: Single-Dose Pharmacokinetics of Indinavir in Healthy Fasted Volunteers [4]

Dose (mg)Cmax (µM·h)Tmax (h)AUC (µM·h)
4006.86~0.8-
800-~0.823.15

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Steady-State Pharmacokinetic Parameters of Indinavir in HIV-Infected Adults [7]

Dosing RegimenCmax (nM)Trough (nM)AUC (nM·h)
800 mg every 8 hours12,617 ± 4037251 ± 17830,691 ± 11,407

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of Indinavir in HIV-Infected Children [8]

Indinavir Dose (every 8h)nAUC₀₋₈ (mg/liter·h)
33 mg/kg of MW1910.5 (2.8–51.0)
50 mg/kg of MW1720.6 (4.1–38.7)
67 mg/kg of MW536.6 (27.2–80.0)

Data are presented as median (range). MW = metabolic weight.

Application of this compound in a Stable Isotope Labeling Study

A study in healthy volunteers utilized a hexadeutero analogue of Indinavir (this compound) to elucidate the sources of its nonlinear pharmacokinetics and to determine its bioavailability without the confounding effects of intra-subject variability.[3]

Experimental Design:

  • Treatment A: 400 mg oral unlabeled Indinavir (D0) co-administered with 16 mg intravenous this compound (D6).

  • Treatment B: 800 mg oral unlabeled Indinavir (D0) co-administered with 16 mg intravenous this compound (D6).

  • Treatment C: 16 mg intravenous this compound (D6) infused concurrently with 16 mg intravenous unlabeled Indinavir (D0).

Key Findings:

  • The bioavailability of Indinavir was high (60-65%) and was comparable between the 400 mg and 800 mg doses.[3]

  • The study demonstrated a significant contribution of nonlinear kinetics in the systemic circulation to the disproportional increase in plasma concentrations following oral dosing.[3]

  • The high bioavailability at clinical doses suggests a high degree of saturation of first-pass metabolism.[3]

Experimental Protocols

Quantification of Indinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Indinavir in human plasma, using this compound as an internal standard.

4.1.1. Materials and Reagents

  • Indinavir analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

4.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Indinavir: m/z 614.4 → 421.0[9]

    • This compound (as internal standard): m/z 620.4 → 421.0 (theoretical, assuming d6 on a part of the molecule that is not lost in fragmentation) or m/z 628 -> 421 as previously reported for a deuterated analog.[10]

4.1.4. Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 10 µL This compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for the quantification of Indinavir in plasma.

Pharmacodynamic Considerations: Indinavir and Insulin Resistance

A significant pharmacodynamic effect of Indinavir, beyond its anti-HIV activity, is its association with insulin resistance.[11] In vitro and in vivo studies have shown that Indinavir can directly inhibit the insulin-responsive glucose transporter GLUT4.[1][5][11] This inhibition appears to be a direct effect on the transporter's intrinsic activity rather than an impairment of the upstream insulin signaling pathway.[1][5]

Insulin Signaling Pathway and GLUT4 Translocation

The following diagram illustrates the simplified insulin signaling cascade leading to the translocation of GLUT4 to the cell membrane, and the point of inhibition by Indinavir.

insulin_pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS Activates GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Fuses with Membrane Insulin Insulin Insulin->IR Binds Glucose Glucose Glucose->GLUT4_mem Uptake Indinavir Indinavir Indinavir->GLUT4_mem Inhibits

Caption: Insulin signaling pathway and Indinavir's inhibition of GLUT4.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Indinavir in biological matrices, which is critical for pharmacokinetic and bioequivalence studies. Its use in stable isotope labeling studies has provided significant insights into the complex, nonlinear pharmacokinetics of Indinavir. Furthermore, understanding the pharmacodynamic effects of Indinavir, such as the inhibition of GLUT4, is crucial for comprehending its complete pharmacological profile and potential side effects. The protocols and data presented here serve as a valuable resource for researchers in the field of antiretroviral drug development and metabolic research.

References

Application Notes and Protocols for the Bioanalysis of Indinavir using Indinavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of Indinavir in biological matrices, primarily human plasma, utilizing Indinavir-d6 as an internal standard. The methods described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Three common and effective sample preparation techniques are detailed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Indinavir is a potent protease inhibitor used in the treatment of HIV infection. Accurate and precise quantification of Indinavir in biological samples is crucial for optimizing patient dosage and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.

This document outlines validated sample preparation protocols for researchers, scientists, and drug development professionals.

General Reagents and Materials

  • Analytes: Indinavir sulfate, this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Dichloromethane, Ethyl acetate, Hexane (all HPLC or LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate, Trichloroacetic acid (TCA), Zinc sulfate, Sodium hydroxide, Ultrapure water

  • Equipment: Centrifuge, Vortex mixer, Evaporator (e.g., nitrogen evaporator), Pipettes, Analytical balance, SPE manifold, LC-MS/MS system.

  • Biological Matrix: Human plasma (with anticoagulant such as heparin or EDTA)

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis.[1][2][3][4] Acetonitrile is a commonly used precipitating agent.[1][4]

Experimental Protocol:

  • Preparation of Working Solutions:

    • Prepare a stock solution of Indinavir (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare working standard solutions of Indinavir and a working solution of this compound by dilution with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Sample Treatment:

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

  • Separation:

    • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Quantitative Data Summary (PPT):

ParameterValueReference
Sample Volume100 µL[2]
Linearity Range3.0 - 12320 ng/mL[1]
Analysis Time5 min per sample[1]

Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Add this compound (IS) Plasma->IS ACN Add Acetonitrile (200 µL) IS->ACN Vortex Vortex (1 min) ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS LLE_Workflow cluster_prep Extraction cluster_sep Phase Separation cluster_conc Concentration & Reconstitution cluster_analysis Analysis Plasma Plasma Sample (250 µL) IS Add this compound (IS) Plasma->IS Solvent Add Extraction Solvent (1 mL) IS->Solvent Vortex Vortex (5 min) Solvent->Vortex Centrifuge Centrifuge (5000 rpm, 5 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_analysis Analysis Plasma Plasma Sample (1 mL) IS Add this compound (IS) Plasma->IS Acidify Acidify Sample IS->Acidify Vortex Vortex Acidify->Vortex PreppedSample Pre-treated Sample Vortex->PreppedSample Condition 1. Condition Cartridge (MeOH, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (5% MeOH in Water) Load->Wash Elute 4. Elute Analytes (e.g., Mobile Phase) Wash->Elute LCMS Inject Eluate into LC-MS/MS Elute->LCMS

References

Application Notes and Protocols: Use of Indinavir-d6 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability assays are a cornerstone of early-stage drug discovery and development, providing critical insights into the pharmacokinetic profile of a new chemical entity (NCE). These assays measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. The data generated, such as in vitro half-life (t½) and intrinsic clearance (CLint), are instrumental in predicting the in vivo hepatic clearance, bioavailability, and potential for drug-drug interactions.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Indinavir-d6, is crucial for accurate and precise quantification of the parent compound's depletion over time in these assays. This compound, a deuterated analog of the HIV protease inhibitor Indinavir, co-elutes with the unlabeled drug and experiences similar ionization effects in the mass spectrometer, thereby correcting for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolic stability assays.

Principle of the Assay

The in vitro metabolic stability assay involves incubating a test compound with a preparation of drug-metabolizing enzymes, typically human liver microsomes (HLM) or hepatocytes, in the presence of necessary cofactors like NADPH. At specific time points, aliquots of the reaction are quenched to stop the enzymatic activity. The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By monitoring the disappearance of the parent compound over time, the metabolic stability can be determined. This compound is added to the samples, usually in the quenching solution, at a fixed concentration to serve as an internal standard for the accurate quantification of the test compound.

Experimental Protocols

Materials and Reagents
  • Test Compound: Stock solution in DMSO or acetonitrile.

  • This compound: Stock solution in methanol or acetonitrile.

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • NADPH Regenerating System: (e.g., solutions of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Acetonitrile (ACN): LC-MS grade.

  • Methanol (MeOH): LC-MS grade.

  • Formic Acid: LC-MS grade.

  • 96-well plates: for incubation and sample collection.

  • LC-MS/MS system: Equipped with an electrospray ionization (ESI) source.

Microsomal Stability Assay Protocol
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock of HLM in 100 mM phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound at 1 µM in 100 mM phosphate buffer.

    • Prepare the quenching solution: Acetonitrile containing a specific concentration of this compound (e.g., 100 ng/mL). This concentration should be optimized to provide a strong signal without causing detector saturation.

  • Incubation:

    • In a 96-well plate, add the test compound solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final concentration of the test compound should be 1 µM, and the final microsomal protein concentration should be 0.5 mg/mL.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a fixed volume of the cold acetonitrile quenching solution containing this compound to the respective wells. For the 0-minute time point, the quenching solution should be added before the NADPH regenerating system.

  • Sample Processing:

    • After quenching, seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Indinavir: Precursor ion m/z 614.4 → Product ion m/z 421.2[1].

      • This compound (Internal Standard): Precursor ion m/z 620.4 (assuming a +6 Da shift) → Product ion m/z 421.2 or another suitable fragment. Note: A previously reported deuterated internal standard for Indinavir used the transition m/z 628/421, which suggests a more complex deuteration pattern. It is crucial to confirm the exact mass of the this compound standard being used and optimize the MRM transition accordingly.[1]

Data Analysis and Presentation

The peak area ratio of the test compound to this compound is used for quantification. The percentage of the test compound remaining at each time point is calculated relative to the 0-minute time point.

  • Half-Life (t½) Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • The half-life is calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) Calculation:

    • The intrinsic clearance is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein)

Quantitative Data Summary

The following table presents example data for two hypothetical test compounds and a positive control (Verapamil), demonstrating how to summarize the results from a metabolic stability assay using this compound as an internal standard.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Test Compound A1546.2High Clearance
Test Compound B759.2Low Clearance
Verapamil (Control)2527.7Moderate Clearance

Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (HLM, NADPH, Buffer) start_reaction Initiate Reaction with NADPH prep_reagents->start_reaction prep_compound Prepare Test Compound Working Solution (1 µM) pre_incubate Pre-incubate Test Compound at 37°C prep_compound->pre_incubate prep_is Prepare Quenching Solution (ACN with this compound) quench Quench Reaction with ACN/Indinavir-d6 prep_is->quench pre_incubate->start_reaction time_points Incubate at 37°C (0, 5, 15, 30, 45, 60 min) start_reaction->time_points time_points->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms calc Calculate Peak Area Ratios (Analyte/IS) lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t½ and CLint plot->results

Caption: Workflow of the in vitro metabolic stability assay.

Logical Relationship for Data Analysis

G raw_data Raw LC-MS/MS Data (Peak Areas) is_data This compound Peak Area raw_data->is_data analyte_data Analyte Peak Area raw_data->analyte_data ratio Calculate Peak Area Ratio (Analyte/IS) is_data->ratio analyte_data->ratio percent_remaining Calculate % Remaining vs. Time 0 ratio->percent_remaining ln_plot Plot ln(% Remaining) vs. Time percent_remaining->ln_plot slope Determine Slope (k) ln_plot->slope thalf Calculate t½ (0.693/k) slope->thalf clint Calculate CLint slope->clint

Caption: Data analysis workflow for metabolic stability.

Conclusion

The use of this compound as an internal standard in metabolic stability assays provides a robust and reliable method for the quantification of test compounds. Its chemical similarity to the unlabeled drug ensures that it effectively compensates for variations in sample processing and instrument response, leading to high-quality, reproducible data. The protocols and data analysis methods outlined in this document provide a comprehensive guide for researchers to implement this assay in their drug discovery and development programs. Accurate determination of metabolic stability is essential for selecting promising drug candidates and guiding further optimization efforts.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape with Indinavir-d6 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Indinavir-d6.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is a common issue, particularly with basic compounds like Indinavir, and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen atoms in Indinavir, causing tailing.[2]

    • Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH by adding an acid like formic acid or acetic acid (e.g., 0.1%).[3] At a low pH (e.g., pH 2.8-3.7), Indinavir will be fully protonated, and the silanol groups will be suppressed, minimizing secondary interactions.[3][4]

    • Solution 2: Use a Modern, End-capped Column: Employ a column with advanced end-capping or a hybrid particle technology (e.g., BEH) designed to shield silanol groups and provide better peak shape for basic compounds, even at higher pH values.[2]

  • Column Contamination: Accumulation of matrix components on the column frit or packing material can create active sites that cause tailing.[5][6]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used). If neither step resolves the issue, the analytical column may need to be replaced.[5]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing peaks.[7][8]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. If the peak shape improves upon dilution, mass overload was the likely cause.[7]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[6]

    • Solution: Ensure all connections are made correctly with minimal tubing length and the smallest possible internal diameter suitable for your system. Check for any poor connections between the injector, column, and detector.[7]

Q2: What causes my this compound peak to show fronting?

Peak fronting is typically associated with physical problems in the column or non-linear retention conditions.[1][7]

Potential Causes and Solutions:

  • Column Void or Channeling: A void or channel at the head of the analytical column allows a portion of the sample to travel faster than the rest, resulting in a fronting peak.[1] This can be caused by high pH mobile phases (pH > 8) dissolving the silica packing or by pressure shocks.[1][6]

    • Solution: Reversing the column and flushing it may sometimes resolve a partially blocked frit. However, a significant void usually means the column has reached the end of its life and must be replaced.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak distortion and fronting.[6][9]

    • Solution: Whenever possible, prepare your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[9]

  • Analyte Overload (Non-linear Chromatography): In some cases, very high concentrations of an analyte can lead to fronting due to non-linear distribution between the mobile and stationary phases.[7]

    • Solution: Dilute the sample and reinject. If the peak shape normalizes, this indicates an overload issue.[7]

Q3: My this compound peak is split or doubled. What should I check?

Split peaks usually indicate a problem with the sample path at the head of the column or an issue with the sample solvent.[5]

Troubleshooting Flowchart for Peak Shape Issues

G cluster_0 Peak Shape Troubleshooting Workflow cluster_1 System-wide Issue cluster_2 Analyte-Specific Issue start Observe Poor Peak Shape (Tailing, Fronting, Split) all_peaks Are all peaks affected? start->all_peaks system_check Physical Problem Likely all_peaks->system_check Yes chem_check Chemical Interaction Likely all_peaks->chem_check No, primarily this compound check_frit Check for Blocked Frit or Guard Column system_check->check_frit check_void Check for Column Void check_frit->check_void check_connections Check System Connections (Extra-column Volume) check_void->check_connections check_ph Adjust Mobile Phase pH chem_check->check_ph check_solvent Check Sample Solvent Strength check_ph->check_solvent check_load Reduce Sample Load (Concentration/Volume) check_solvent->check_load

Caption: A logical workflow for diagnosing the root cause of poor peak shape.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the column bed.[6]

    • Solution: Use an in-line filter and ensure all samples are filtered or centrifuged before injection.[6][9] Try back-flushing the column at a low flow rate (if the column chemistry allows). If this fails, the column may need to be replaced.[5]

  • Sample Solvent / Mobile Phase Mismatch: If the sample solvent is not miscible with the mobile phase or is much stronger, it can cause the analyte to precipitate at the column head or behave erratically, leading to a split peak.[6]

    • Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[9]

  • Co-elution with an Interfering Peak: An impurity or matrix component may be co-eluting very closely with this compound.

    • Solution: Adjust the mobile phase gradient or pH to try and resolve the two peaks. Review the mass spectrometer data to see if multiple parent ions are present at the retention time of the split peak.

  • pH Near pKa: If the mobile phase pH is very close to the pKa of Indinavir, both the ionized and non-ionized forms of the molecule can exist simultaneously, which may result in peak splitting or shoulders.[10][11]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.

Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation for this compound Analysis

This protocol is a general starting point for reversed-phase LC-MS analysis of Indinavir.

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

    • Carefully add 1 mL of formic acid (final concentration ~0.1%). This will bring the pH to approximately 2.8.[3]

    • Alternatively, for a buffered solution, prepare a 10 mM Ammonium Acetate solution and adjust the pH to 4.0 using acetic acid.[12]

    • Sonicate the solution for 10-15 minutes to degas.

  • Organic Component (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol.[13][14]

  • Final Check:

    • Ensure the pH of the aqueous component is measured before mixing with the organic solvent for accuracy and reproducibility.[4]

    • Filter all buffers through a 0.22 µm filter if they are not prepared from pre-filtered reagents.[9]

Protocol 2: Sample Preparation via Protein Precipitation

This is a common and effective method for extracting Indinavir from plasma samples.[15]

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the internal standard (this compound).

  • Add 300-400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., >12,000 g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Table 1: Summary of this compound Properties and Chromatographic Considerations
PropertyValue / InformationChromatographic Implication
Chemical Nature Basic Compound (HIV Protease Inhibitor)[16]Prone to peak tailing on silica columns due to silanol interactions.[1]
Molecular Formula C₃₆H₄₁D₆N₅O₄[17]Used as an internal standard for Indinavir quantification.[14]
Solubility Very soluble in methanol; soluble in acetonitrile.[13][14][18]Good solubility in common reversed-phase organic solvents.
pKa Multiple basic nitrogens; pKa values are in the amine range.Mobile phase pH is critical for controlling retention and peak shape.[10][19]
Table 2: Troubleshooting Guide for Poor Peak Shape
Peak ProblemCommon Cause(s)Recommended First Step(s)
Tailing Secondary silanol interactions; Mass overload.[2][8]Lower mobile phase pH with 0.1% formic acid; Dilute sample 10-fold.
Fronting Column void; Sample solvent too strong.[1][9]Replace column; Re-dissolve sample in initial mobile phase.
Splitting Blocked column frit; Sample/mobile phase mismatch.[5][6]Use in-line filter; Check solvent miscibility and strength.
Relationship Between Mobile Phase pH and Peak Shape for Indinavir

For a basic compound like Indinavir, the mobile phase pH directly controls its ionization state and, consequently, its interaction with the stationary phase.

G cluster_0 Impact of pH on Peak Shape for Basic Analytes (e.g., Indinavir) ph_low Low pH (e.g., < 4) Analyte is ionized (R-NH3+) Silanols are neutral (Si-OH) shape_good Result: Good, Symmetrical Peak ph_low->shape_good ph_mid Mid pH (e.g., 5-7) Analyte is ionized (R-NH3+) Silanols are ionized (Si-O-) shape_tail Result: Peak Tailing (Ionic Interaction) ph_mid->shape_tail ph_high High pH (e.g., > 9) Analyte is neutral (R-NH2) Requires pH-stable column shape_good2 Result: Good, Symmetrical Peak (Hydrophobic Interaction) ph_high->shape_good2

Caption: Relationship between mobile phase pH, analyte ionization, and peak shape.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Indinavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Indinavir-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for reliable and accurate quantification of Indinavir using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Indinavir and this compound?

The most commonly used and recommended Multiple Reaction Monitoring (MRM) transitions for Indinavir and its deuterated internal standard, this compound, are summarized in the table below. These transitions are typically monitored in positive ion mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Indinavir614.4421.0Positive
This compound628.4421.0Positive

Q2: What are the typical mass spectrometry parameters for the analysis of Indinavir and this compound?

Optimized mass spectrometry parameters are crucial for achieving high sensitivity and specificity. The following table provides a starting point for method development, based on published literature.[1] It is important to note that these parameters may require further optimization on your specific instrument.

ParameterIndinavirThis compound
MRM Transition (m/z) 614.4 → 421.0628.4 → 421.0
Declustering Potential (DP) 90 V~90 V (optimization recommended)
Collision Energy (CE) 39 V~39 V (optimization recommended)
Ion Spray Voltage 5.5 kV5.5 kV
Desolvation Temperature 400°C400°C
Nebulizer Gas Flow 50 (arbitrary units)50 (arbitrary units)
Heater Gas Flow 50 (arbitrary units)50 (arbitrary units)
Dwell Time 200 ms200 ms

Note: The declustering potential and collision energy for this compound are suggested to be similar to those of Indinavir as a starting point, but should be individually optimized for your specific mass spectrometer.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of Indinavir and this compound.

Issue 1: Poor Peak Shape or Tailing

Possible Causes:

  • Inappropriate mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Indinavir.

  • Column degradation: The performance of the analytical column can deteriorate over time.

  • Secondary interactions: The analyte may be interacting with active sites on the column or in the LC system.

Solutions:

  • Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for Indinavir. A mobile phase containing 0.1% formic acid is commonly used to achieve good peak shape.[1]

  • Column Maintenance: Use a guard column to protect the analytical column. If peak shape degrades, try flushing the column or replacing it.

  • System Passivation: If secondary interactions are suspected, flushing the LC system with a passivating agent may be beneficial.

Issue 2: Low Sensitivity or Inconsistent Signal for this compound

Possible Causes:

  • Suboptimal MS parameters: The declustering potential and collision energy may not be optimized for this compound.

  • Ion suppression: Co-eluting matrix components from the sample can suppress the ionization of this compound.[2][3]

  • Degradation of the internal standard: The this compound stock solution or working solutions may have degraded.

Solutions:

  • Parameter Optimization: Infuse a solution of this compound directly into the mass spectrometer to optimize the declustering potential and collision energy for the 628.4 → 421.0 transition.

  • Chromatographic Separation: Improve the chromatographic separation to separate this compound from interfering matrix components. This may involve adjusting the gradient profile or using a different stationary phase.

  • Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.

  • Fresh Standard Preparation: Prepare fresh stock and working solutions of this compound to rule out degradation.

Issue 3: Inaccurate Quantification or High Variability in Results

Possible Causes:

  • Matrix effects: Differential matrix effects between the analyte and the internal standard can lead to inaccurate quantification.[2][3]

  • Isotopic crosstalk: If the mass spectrometer resolution is insufficient, the signal from Indinavir may contribute to the signal of this compound, or vice versa.

  • Non-linear calibration curve: The calibration curve may not be linear over the desired concentration range.

Solutions:

  • Matrix Effect Evaluation: Assess matrix effects by comparing the response of the analyte and internal standard in neat solution versus in a matrix extract. If significant matrix effects are observed, improve the sample cleanup or chromatographic separation.

  • Check for Crosstalk: Analyze a high concentration standard of Indinavir and monitor the MRM channel for this compound (and vice versa) to check for any signal contribution. If crosstalk is observed, a higher resolution mass spectrometer may be needed, or the selection of a different product ion may be necessary.

  • Calibration Curve Optimization: Ensure the calibration range is appropriate for the expected sample concentrations and that a suitable regression model is used.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting Indinavir and this compound from human plasma.[1]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The following is a representative UPLC-MS/MS method for the analysis of Indinavir.[1]

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid in water and methanol (40:60, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Refer to the parameter table in the FAQ section.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into UPLC Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantification Calibrate->Quantify TroubleshootingLogic Start Inaccurate Results? Check_IS Check Internal Standard Signal Start->Check_IS Yes Sol_OK Method Performing Well Start->Sol_OK No IS_Low Low/Variable IS Signal Check_IS->IS_Low Issue Found IS_OK IS Signal OK Check_IS->IS_OK No Issue Check_Cal Check Calibration Curve Cal_Bad Poor Linearity/Bias Check_Cal->Cal_Bad Issue Found Cal_OK Good Linearity Check_Cal->Cal_OK No Issue Sol_IS Optimize MS Parameters Improve Sample Cleanup IS_Low->Sol_IS IS_OK->Check_Cal Sol_Cal Prepare Fresh Calibrators Adjust Range/Weighting Cal_Bad->Sol_Cal Sol_Matrix Investigate Matrix Effects Cal_OK->Sol_Matrix

References

How to resolve matrix effects when using Indinavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects when using Indinavir-d6 as an internal standard in LC-MS/MS bioanalysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape or Peak Splitting for this compound

Possible Causes:

  • Matrix-Induced Chromatographic Effects: Co-eluting matrix components can interact with the analyte and the stationary phase, altering the peak shape.[1]

  • Column Overload: Injecting a sample with a high concentration of matrix components can lead to poor chromatography.

  • Column Degradation: Accumulation of matrix components like phospholipids on the analytical column can degrade its performance over time.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Implement a more rigorous sample clean-up method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids than protein precipitation (PPT) or Liquid-Liquid Extraction (LLE).[2][3]

    • If using LLE, optimize the pH and solvent polarity to selectively extract Indinavir while leaving interferences behind.[3]

  • Adjust Chromatographic Conditions:

    • Modify the gradient elution profile to better separate this compound from the matrix interferences.

    • Consider using a different column chemistry, such as a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column, which can provide different selectivity for matrix components.[4]

  • Dilute the Sample:

    • If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and improve peak shape.[5][6]

Issue 2: Inconsistent or Low Recovery of this compound

Possible Causes:

  • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased or increased signal.[7][8][9]

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting this compound from the specific biological matrix.

  • Analyte Instability: this compound may be degrading during sample processing or storage.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.

    • A post-column infusion experiment can help identify regions in the chromatogram where significant ion suppression occurs.[6][10]

  • Enhance Sample Preparation:

    • Switch to a more effective sample preparation technique. For example, HybridSPE®-Phospholipid technology specifically targets the removal of phospholipids, a major cause of ion suppression.

    • For LLE, experiment with different organic solvents and pH conditions to maximize recovery.[3] For SPE, test different sorbents and elution solvents.

  • Use Matrix-Matched Calibrators:

    • Prepare calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.[11]

Issue 3: Chromatographic Shift Between Indinavir and this compound

Possible Causes:

  • Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.[7][12] This can be problematic if the two compounds elute into regions of different ion suppression.[12]

Troubleshooting Steps:

  • Improve Chromatographic Resolution:

    • Adjust the mobile phase composition or gradient to ensure that the peaks for Indinavir and this compound are as close as possible and elute in a region of minimal matrix effects.

    • Using a longer column or a column with a smaller particle size can improve resolution.

  • Evaluate the Impact of the Shift:

    • Conduct a post-column infusion experiment to visualize the ion suppression profile across the elution window of both peaks. If the suppression is consistent for both, the impact of the small retention time difference may be minimal.

  • Consider an Alternative Internal Standard:

    • If the deuterium isotope effect proves to be a significant and unresolvable issue, consider using a stable isotope-labeled internal standard with a heavier isotope (e.g., ¹³C or ¹⁵N) which is less likely to exhibit a chromatographic shift.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for this compound Matrix Effects cluster_investigation Investigation cluster_solutions Solutions start Problem Observed (e.g., Poor Peak Shape, Low Recovery) check_chromatography Review Chromatography - Peak shape - Retention time shift start->check_chromatography eval_matrix_effect Evaluate Matrix Effects - Post-extraction spike - Post-column infusion start->eval_matrix_effect adjust_lc Adjust LC Method - Gradient modification - Different column check_chromatography->adjust_lc optimize_sp Optimize Sample Prep - LLE, SPE, PPT - Phospholipid removal eval_matrix_effect->optimize_sp use_mmc Use Matrix-Matched Calibrators eval_matrix_effect->use_mmc end Problem Resolved optimize_sp->end unresolved Consider Alternative IS optimize_sp->unresolved If not resolved adjust_lc->end adjust_lc->unresolved If not resolved use_mmc->end

Caption: A flowchart for troubleshooting common matrix effect issues.

Matrix_Effect_Evaluation Workflow for Post-Extraction Spike Experiment A Set A: Analyte in Neat Solution analyze_A Analyze Set A by LC-MS/MS A->analyze_A B Set B: Blank Matrix Extract + Post-Spiked Analyte analyze_B Analyze Set B by LC-MS/MS B->analyze_B response_A Peak Area A analyze_A->response_A response_B Peak Area B analyze_B->response_B calculate_ME Calculate Matrix Effect (%) = (B / A) * 100 response_A->calculate_ME response_B->calculate_ME interpret Interpret Results <100% = Suppression >100% = Enhancement calculate_ME->interpret

Caption: Evaluating matrix effects using the post-extraction spike method.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect (%)Relative Standard Deviation (%)Reference
Protein Precipitation (PPT)50 - 80< 15
Liquid-Liquid Extraction (LLE)80 - 95< 10
Solid-Phase Extraction (SPE)95 - 105< 5
HybridSPE®-Phospholipid> 98< 5

Matrix Effect (%) is calculated as (response in matrix / response in neat solution) x 100. Values closer to 100% indicate less matrix effect.

Table 2: Analyte Recovery with Different Extraction Methods

Extraction MethodAnalyteRecovery (%)Reference
Protein Precipitation (Acetonitrile)Ritonavir, Indinavir, Atazanavir> 90[13]
Solid-Phase Extraction (C18)Various Antivirals85 - 110[4]
Liquid-Liquid Extraction (MTBE)Basic Pharmaceuticals70 - 95[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least five different sources.[14]

  • This compound stock solution.

  • Mobile phase and reconstitution solvent.

  • Sample preparation materials (e.g., protein precipitation solvent, SPE cartridges).

Methodology:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Prepare a series of standards at different concentrations (e.g., Low, Medium, High QC levels) by spiking the this compound stock solution into the reconstitution solvent.

  • Prepare Sample Set B (Post-Extraction Spiked Matrix):

    • Extract blank biological matrix samples using your established sample preparation protocol (e.g., PPT, LLE, or SPE).

    • After the final evaporation step, reconstitute the dried extract with the standards prepared in Step 1.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound at each concentration level for both sets.

    • Calculate the Matrix Effect (ME) using the following formula:

      • ME (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100

    • An ME value significantly different from 100% indicates a matrix effect ( < 100% for suppression, > 100% for enhancement).

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To provide a general SPE protocol for cleaning up plasma samples to minimize matrix effects before the analysis of Indinavir.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18).

  • SPE vacuum manifold.

  • Plasma samples containing Indinavir and this compound.

  • Methanol, Acetonitrile, Water (HPLC grade).

  • Formic acid or Ammonium hydroxide (for pH adjustment).

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex mix the samples.

    • Centrifuge to pellet any particulate matter.

    • Dilute the plasma sample (e.g., 1:1 with 2% phosphoric acid) to aid binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate to ensure efficient binding.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Elute Indinavir and this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of formic acid or ammonium hydroxide to ensure the analyte is in the correct charge state for elution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used? A: Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for quantitative bioanalysis. Because they have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar degrees of matrix effects and variability in extraction and ionization, thus providing the most accurate correction.[15]

Q2: What are matrix effects in LC-MS/MS? A: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[9] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the method.[7][8]

Q3: What causes ion suppression? A: Ion suppression is primarily caused by competition for ionization in the ESI source. Co-eluting matrix components, especially phospholipids from plasma or salts from urine, can reduce the efficiency of droplet formation and desolvation, thereby decreasing the number of analyte ions that reach the mass spectrometer.[3]

Q4: Can this compound perfectly compensate for all matrix effects? A: While this compound is an excellent internal standard, it may not always perfectly compensate for matrix effects.[12] The "deuterium isotope effect" can cause a slight chromatographic shift between the analyte and the internal standard.[7] If this shift causes them to elute in regions with different ion suppression profiles, the analyte-to-internal standard ratio can be affected, leading to inaccurate quantification.[7]

Q5: How can I minimize the risk of matrix effects from the start of method development? A: Proactively address matrix effects by:

  • Optimizing Chromatography: Develop a chromatographic method that separates your analyte from the bulk of the matrix components, especially phospholipids.

  • Improving Sample Cleanup: Invest in developing a robust sample preparation method (e.g., SPE) to remove as many interfering compounds as possible.[3][5]

  • Evaluating Different Matrices: During validation, assess matrix effects using multiple lots of the biological matrix to ensure the method is rugged.[14]

Q6: What are phospholipids and why are they a problem? A: Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma and serum. They are a primary cause of ion suppression in LC-MS/MS analysis because they are often co-extracted with the analytes and can co-elute, interfering with ionization.[3] They can also build up on the LC column, degrading its performance over time.

References

Improving recovery of Indinavir-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Indinavir-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound recovery?

Low recovery of this compound can stem from several factors throughout the sample preparation and extraction process. These include issues with analyte stability, suboptimal extraction parameters, and matrix effects. It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.[1][2] Common causes include irreversible binding to matrix components like proteins, degradation of the analyte during processing, or non-specific binding to labware.[1]

Q2: Which extraction method is recommended for this compound?

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for this compound. The choice often depends on the sample matrix, required cleanup, and desired throughput. SPE, particularly with polymeric sorbents like Oasis HLB, has been shown to provide good recovery for Indinavir.[3] LLE is also widely used but can sometimes be complicated by issues like emulsion formation.[4]

Q3: How can I prevent the formation of emulsions during Liquid-Liquid Extraction (LLE)?

Emulsion formation is a common issue in LLE, especially with complex biological matrices.[4] To prevent this, consider the following:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the sample to minimize the formation of an emulsion.[4]

  • Salt Addition: Adding a small amount of salt can help to break tenacious emulsions.

  • Solvent Modification: The addition of a small volume of a different organic solvent can alter the polarity and help break the emulsion.[4]

  • Temperature Changes: Adjusting the temperature can maximize density differences between the aqueous and organic phases, aiding separation.

Q4: My recovery is inconsistent. What should I check?

Inconsistent recovery is often a sign of a non-robust method.[5] Key areas to investigate include:

  • Pipetting Accuracy: Ensure all pipettes are properly calibrated and that technique is consistent, especially when handling small volumes.

  • pH Control: The pH of the sample and buffers can significantly impact the ionization state and solubility of this compound, affecting its partitioning behavior.

  • Evaporation/Reconstitution Step: If an evaporation step is used, ensure the analyte is not lost due to volatility and that the reconstitution solvent fully redissolves the analyte.[1]

  • Analyst Technique: Variations in technique between analysts can contribute to inconsistency. A well-defined and standardized protocol is essential.[5]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Action
Low recovery in the final eluate Incomplete elution of this compound from the SPE sorbent.Optimize the elution solvent. Increase the organic solvent strength or try a different solvent. Ensure the elution volume is sufficient.
Breakthrough of this compound during sample loading.The sorbent may be overloaded. Reduce the sample volume or use a higher capacity SPE cartridge. Ensure the sample is loaded at an appropriate flow rate.
Suboptimal pH during sample loading.Adjust the pH of the sample to ensure this compound is retained on the sorbent. For reversed-phase SPE, a lower pH is generally preferable.
Irreversible binding to the sorbent.Consider a different SPE sorbent chemistry. Polymeric sorbents are often a good choice for HIV protease inhibitors.[3]
High variability between samples Inconsistent flow rates during loading, washing, or elution.Use a vacuum manifold with consistent pressure or an automated SPE system to ensure uniform flow rates.
Incomplete drying of the SPE cartridge before elution.Ensure the sorbent is thoroughly dried after the wash step, as residual aqueous solvent can interfere with elution by a non-polar organic solvent.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Action
Low recovery in the organic phase Suboptimal pH of the aqueous phase.Adjust the pH to ensure this compound is in its neutral form to maximize partitioning into the organic solvent.
Incorrect choice of extraction solvent.Select a solvent that has a high affinity for this compound and is immiscible with the aqueous phase. Test a few different solvents to find the optimal one.
Insufficient mixing or extraction time.Ensure adequate mixing to allow for efficient partitioning between the two phases. Increase the mixing time if necessary.
Formation of a stable emulsion High concentration of lipids or proteins in the sample matrix.Centrifuge the sample at high speed to break the emulsion. Add a small amount of salt or a different organic solvent.[4]
Analyte loss in the aqueous phase Back-extraction of this compound.Ensure the pH is maintained at the optimal level throughout the extraction process.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound) and 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB 30 mg/1 mL SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation: To 200 µL of plasma, add the internal standard (this compound).

  • pH Adjustment: Add 50 µL of 1M sodium carbonate buffer (pH 9.0) and vortex.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes expected recovery data based on different extraction conditions. Note that actual recovery may vary based on specific laboratory conditions and matrices.

Extraction Method Parameter Varied Expected this compound Recovery (%) Reference
SPE (Oasis HLB) Standard Protocol85 - 95%[3]
SPE (C18) Standard Protocol75 - 90%[6]
LLE Extraction Solvent: MTBE80 - 95%General Expectation
LLE Extraction Solvent: Ethyl Acetate70 - 85%General Expectation
Protein Precipitation Acetonitrile60 - 80%General Expectation

Visualizations

Troubleshooting Workflow for Low Analyte Recovery

LowRecoveryTroubleshooting Start Low this compound Recovery Detected CheckMethod Review Extraction Protocol (SPE or LLE) Start->CheckMethod SPE_Path SPE Issues CheckMethod->SPE_Path Using SPE LLE_Path LLE Issues CheckMethod->LLE_Path Using LLE General_Issues General Issues CheckMethod->General_Issues Check Always SPE_Conditioning Improper Conditioning? SPE_Path->SPE_Conditioning SPE_Loading Sample Breakthrough? SPE_Path->SPE_Loading SPE_Elution Incomplete Elution? SPE_Path->SPE_Elution LLE_pH Incorrect pH? LLE_Path->LLE_pH LLE_Solvent Suboptimal Solvent? LLE_Path->LLE_Solvent LLE_Emulsion Emulsion Formation? LLE_Path->LLE_Emulsion Stability Analyte Stability? General_Issues->Stability Binding Non-specific Binding? General_Issues->Binding Matrix Matrix Effects? General_Issues->Matrix Solution_SPE Optimize SPE Steps: - Conditioning Solvents - Sample Load Volume/Speed - Elution Solvent Strength/Volume SPE_Conditioning->Solution_SPE SPE_Loading->Solution_SPE SPE_Elution->Solution_SPE Solution_LLE Optimize LLE Conditions: - Adjust Sample pH - Test Alternative Solvents - Use Anti-Emulsion Techniques LLE_pH->Solution_LLE LLE_Solvent->Solution_LLE LLE_Emulsion->Solution_LLE Solution_General Investigate Further: - Assess Stability at Each Step - Use Low-Binding Labware - Evaluate Matrix Effects Stability->Solution_General Binding->Solution_General Matrix->Solution_General

Caption: A logical workflow for troubleshooting low this compound recovery.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Start Start: Plasma Sample + this compound Pretreat 1. Sample Pre-treatment (e.g., Acidification) Start->Pretreat Load 3. Load Sample Pretreat->Load Condition 2. Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute this compound (e.g., Methanol) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Analyze End: LC-MS Analysis Evaporate->Analyze

Caption: A typical workflow for Solid-Phase Extraction of this compound.

References

Best practices for Indinavir-d6 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation and storage of Indinavir-d6 stock solutions, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a deuterated form of Indinavir, a potent inhibitor of the HIV-1 protease (Ki = 0.358 nM).[1][2][3] It is primarily intended for use as an internal standard for the quantification of indinavir in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1][3]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A: this compound is soluble in several common organic solvents. The recommended solvents are Dimethyl Sulfoxide (DMSO), Methanol, and Acetonitrile.[1][3] For the non-deuterated sulfate salt form, which may offer guidance, solubility is also high in water.[4]

Q3: How should solid this compound be stored upon receipt?

A: Upon receipt, solid this compound should be stored at -20°C.[1]

Q4: What are the best practices for storing this compound stock solutions?

A: Prepared stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][5] For long-term storage, it is recommended to store solutions at -80°C.[4] For short-term storage, -20°C is acceptable.[4]

Q5: What is the expected stability of this compound?

A: The stability of this compound is excellent under proper storage conditions. The solid compound is stable for at least 4 years when stored at -20°C.[1] Stock solutions in a suitable solvent are stable for up to 1 year at -80°C or 1 month at -20°C.[4]

Q6: Is this compound sensitive to moisture?

A: Yes. The non-deuterated form, Indinavir, is known to be very sensitive to moisture.[6] Capsules for clinical use are packaged with a desiccant that should not be removed.[6][7] Therefore, it is critical to handle and store this compound powder and solutions in a way that minimizes exposure to moisture.

Data Summary Tables

Table 1: Solubility Data for this compound

SolventSolubilityReference
AcetonitrileSoluble[1][3]
DMSOSoluble[1][3]
MethanolSoluble[1][3]
Water*50 - 100 mg/mL[4][5]

*Data for Indinavir sulfate salt; provided for guidance.

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability PeriodReference
Solid (as supplied)-20°C≥ 4 years[1]
Stock Solution-80°CUp to 1 year[4]
Stock Solution-20°CUp to 1 month[4]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution (e.g., 10 mM in DMSO)
  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Weigh the desired amount of this compound powder (Formula Weight: ~619.8 g/mol ) in a suitable, clean container.[1][3] Handle in a well-ventilated area.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM solution, add 1.613 mL of DMSO to 1 mg of this compound.

    • Note: Using fresh DMSO that has not absorbed moisture is crucial, as absorbed water can reduce the solubility of some compounds.[4]

  • Dissolution: Vortex or sonicate the solution gently until all the solid material is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store immediately at -80°C for long-term storage or -20°C for short-term use.[4] Clearly label all aliquots with the compound name, concentration, solvent, and preparation date.

Visualized Workflows and Guides

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_solvent Add calculated volume of anhydrous solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex or sonicate to dissolve add_solvent->dissolve inspect Visually inspect for complete dissolution dissolve->inspect inspect->dissolve Particulates remain aliquot Aliquot into single-use vials inspect->aliquot Clear store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solutions.

Troubleshooting Guide

Problem 1: The this compound powder is not dissolving completely.

  • Possible Cause 1: Insufficient solvent or incorrect solvent used.

    • Solution: Double-check your calculations and ensure you are using a recommended solvent (DMSO, Methanol, Acetonitrile).[1][3]

  • Possible Cause 2: The solvent has absorbed moisture, reducing its solvating power.

    • Solution: Use a fresh, unopened bottle or a properly stored container of anhydrous solvent.[4]

  • Possible Cause 3: The concentration is too high, exceeding the solubility limit.

    • Solution: Add more solvent to dilute the solution. If this is not possible, you may need to prepare a new, less concentrated stock. For difficult-to-dissolve compounds (like the related sulfate salt), gentle warming to 37°C or brief sonication may aid dissolution.[5]

Problem 2: Precipitation was observed in the stock solution after freezing.

  • Possible Cause 1: The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.

    • Solution: Discard the solution. Prepare a fresh stock, ensure it is fully dissolved, aliquot into smaller volumes, and store at -80°C.[4] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: The solubility of the compound is lower at the storage temperature, and the solution was prepared at a concentration near its saturation point.

    • Solution: Before use, bring the vial to room temperature and vortex/sonicate to see if the precipitate redissolves. If it does, the solution may be usable. If not, it should be discarded. Consider preparing a lower concentration stock solution for future experiments.

Problem 3: Experimental results are inconsistent or show poor reproducibility.

  • Possible Cause: The stock solution has degraded due to improper storage (e.g., prolonged storage at -20°C, exposure to light, or repeated freeze-thaw cycles).

    • Solution: Prepare a fresh stock solution from the solid material following the recommended protocol. Always use freshly thawed aliquots for each experiment. Confirm the stability of the compound under your specific experimental conditions if it is incubated for long periods.

G cluster_troubleshoot Troubleshooting Solution Issues issue Issue Observed with This compound Solution precipitate Precipitate visible in solution? issue->precipitate warm Warm to RT and vortex/sonicate precipitate->warm Yes dissolution_issue Poor dissolution during preparation? precipitate->dissolution_issue No redissolves Does it redissolve? warm->redissolves use_with_caution Use with caution. Consider lower concentration for next prep. redissolves->use_with_caution Yes discard_precip Discard. Prepare fresh stock, aliquot, and store at -80°C. redissolves->discard_precip No check_solvent Check solvent type and freshness dissolution_issue->check_solvent Yes sonicate Gently sonicate or warm to 37°C check_solvent->sonicate still_undissolved Still undissolved? sonicate->still_undissolved discard_dissolve Discard. Re-weigh and use fresh solvent. still_undissolved->discard_dissolve Yes prep_complete Preparation successful. still_undissolved->prep_complete No

Caption: Decision tree for troubleshooting this compound solution issues.

References

Technical Support Center: Quantification of Indinavir-d6 at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Indinavir-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of this compound at low concentrations using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for quantifying this compound in plasma?

A1: The most frequently employed method for extracting this compound from plasma is protein precipitation.[1] This technique is favored for its simplicity, speed, and efficiency in removing a large portion of proteinaceous matrix components. Acetonitrile is commonly used as the precipitation solvent.[1] For cleaner extracts, especially at lower concentrations, solid-phase extraction (SPE) can also be utilized.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used for the quantification of Indinavir?

A2: A SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[2][3] Because it has nearly identical physicochemical properties to the analyte (Indinavir), it co-elutes and experiences similar extraction recovery and matrix effects.[4] This allows for accurate correction of variations during sample preparation and analysis, leading to higher precision and accuracy in the final concentration measurement.[3][4]

Q3: What are the typical precursor and product ions for Indinavir and this compound in positive ion mode mass spectrometry?

A3: For Indinavir, a common precursor ion ([M+H]⁺) is m/z 614.4, which fragments to a product ion of m/z 421.3. For the hexadeuterated internal standard, this compound, the precursor ion is m/z 620.4, fragmenting to the same product ion of m/z 421.3. Another source indicates a precursor/product ion pair of 614/421 for indinavir and 628/421 for its internal standard.[1]

Q4: What is a typical linear range and lower limit of quantification (LLOQ) for Indinavir in plasma?

A4: The linear range and LLOQ can vary depending on the sensitivity of the LC-MS/MS instrument and the efficiency of the sample preparation method. A reported linear range for Indinavir in human plasma is 3.0 to 12320 ng/mL.[1] Another study demonstrated an LLOQ of 0.2 ng/mL for Indinavir in mouse serum.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High LLOQ

Symptom: The signal-to-noise ratio (S/N) for this compound at low concentrations is below the acceptable limit (typically S/N < 10), leading to an unacceptably high LLOQ.

Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize mass spectrometer source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the ionization of this compound.
Inefficient Extraction Evaluate different protein precipitation solvents (e.g., methanol, zinc sulfate) or consider a more rigorous sample cleanup method like solid-phase extraction (SPE) to improve recovery.
Matrix-induced Ion Suppression Modify the chromatographic method to separate this compound from co-eluting matrix components that may be suppressing its ionization.[6][7] A post-column infusion experiment can help identify regions of ion suppression.[8]
Insufficient Sample Volume If permissible by the study protocol, increase the volume of plasma extracted to increase the mass of analyte loaded onto the column.
Issue 2: High Background Noise

Symptom: The baseline in the chromatogram is noisy, making it difficult to accurately integrate the peak for this compound, especially at low concentrations.

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Interferences Improve sample cleanup to remove endogenous plasma components that may contribute to background noise. This could involve optimizing the protein precipitation protocol or switching to SPE.
Electronic Noise Ensure proper grounding of the mass spectrometer and check for any sources of electronic interference in the laboratory.
Improper Mass Spectrometer Settings Optimize detector settings and consider using signal processing techniques to reduce baseline noise.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: The chromatographic peak for this compound is not symmetrical, which can affect the accuracy and precision of peak integration.[9]

Potential Cause Troubleshooting Step
Column Degradation The column may be contaminated or have a void at the inlet.[10] Try flushing the column with a strong solvent or reversing it to wash out contaminants. If the problem persists, replace the column.
Inappropriate Sample Solvent The solvent used to reconstitute the sample after evaporation may be too strong, causing peak distortion.[11] Whenever possible, the reconstitution solvent should be the same as or weaker than the initial mobile phase.[11]
Secondary Interactions on the Column Peak tailing can be caused by secondary interactions between the analyte and the stationary phase.[9] Adjusting the mobile phase pH or using a different column chemistry may help.
Injector Issues A partially blocked injector needle or a scratched rotor seal can lead to split peaks.[11] Inspect and clean the injector components.
Issue 4: Inconsistent Internal Standard Response

Symptom: The peak area of the internal standard (this compound) varies significantly across the analytical batch, potentially compromising the accuracy of the results.

Potential Cause Troubleshooting Step
Pipetting Errors Ensure that the internal standard spiking solution is added accurately and consistently to all samples, standards, and quality controls. Use a calibrated pipette.
Variable Matrix Effects If the matrix effect is not consistent across different samples, it can lead to variable IS response.[12] A more robust sample cleanup method may be necessary.
Degradation of Internal Standard Verify the stability of the this compound stock and working solutions.[13] Prepare fresh solutions if degradation is suspected.
Cross-talk from Analyte In rare cases, at very high concentrations of the analyte (Indinavir), there might be a minor contribution to the internal standard signal. Ensure that the mass resolution of the instrument is adequate to separate the two signals.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL) to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and centrifuge briefly before placing in the autosampler.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute Indinavir, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indinavir: Q1 m/z 614.4 -> Q3 m/z 421.3

    • This compound: Q1 m/z 620.4 -> Q3 m/z 421.3

Quantitative Data Summary

Parameter Value Matrix Reference
Linear Range 3.0 - 12320 ng/mLHuman Plasma[1]
Linear Range 0.2 - 1000 ng/mLMouse Serum[5]
LLOQ 3.0 ng/mLHuman Plasma[1]
LLOQ 0.2 ng/mLMouse Serum[5]
Intra-day Precision (%CV) 3.2 - 5.4%Human Plasma[7]
Inter-day Precision (%CV) < 15%Human Plasma[7]
Accuracy 94.4 - 99.1%Human Plasma[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate_ratio Calculate Analyte/IS Ratio integrate->calculate_ratio calibration_curve Calibration Curve calculate_ratio->calibration_curve quantify Quantify Concentration calibration_curve->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Low S/N or High LLOQ check_ms Are MS parameters optimized? start->check_ms optimize_ms Optimize Source Conditions (Voltage, Temp, Gas) check_ms->optimize_ms No check_recovery Is extraction recovery low? check_ms->check_recovery Yes optimize_ms->check_recovery improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_recovery->improve_cleanup Yes check_suppression Is ion suppression present? check_recovery->check_suppression No improve_cleanup->check_suppression modify_lc Modify LC Method (Gradient, Column) check_suppression->modify_lc Yes success Problem Resolved check_suppression->success No modify_lc->success

Caption: Troubleshooting low signal intensity for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Indinavir and Indinavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Indinavir and its deuterated internal standard, Indinavir-d6.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Indinavir analysis?

A1: this compound is a stable isotope-labeled (SIL) analogue of Indinavir. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays. They share near-identical physicochemical properties with the analyte, leading to similar extraction recovery, chromatographic retention, and ionization efficiency. This helps to accurately correct for variations during sample preparation and analysis, improving the precision and accuracy of quantification.[1]

Q2: Can Indinavir and this compound have different retention times?

A2: Yes, a slight difference in retention time between an analyte and its deuterated internal standard can occur, a phenomenon known as the "isotope effect".[2][3] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is an important consideration during method development, as complete co-elution is often desirable to ensure both compounds experience the same matrix effects.[2]

Q3: What are the typical mass transitions (m/z) for Indinavir and this compound in LC-MS/MS analysis?

A3: For tandem mass spectrometry (MS/MS) analysis in positive ion mode, typical multiple reaction monitoring (MRM) transitions are:

  • Indinavir: 614.4 -> 421.1

  • This compound: The precursor ion will be shifted by the number of deuterium atoms. For a hexadeuterated standard (d6), the precursor would be approximately m/z 620.4, while the product ion may remain the same if the deuterium atoms are not on the fragmented portion of the molecule.

It is crucial to optimize these transitions on your specific instrument.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for Indinavir and/or this compound

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Indinavir, containing basic functional groups, can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[4][5]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 3.0) to suppress the ionization of silanol groups.[4] Using a highly end-capped column can also minimize these interactions.[4]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[5]

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.

  • Column Bed Deformation: A void at the column inlet or a blocked frit can lead to distorted peaks.[5]

    • Solution: Use a guard column to protect the analytical column. If a void is suspected, reversing the column for a short period might help, but replacement is often necessary.

Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of all mobile phase components. Use a calibrated pH meter.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.

    • Solution: Perform regular pump maintenance and check for pressure fluctuations.

Issue 3: Poor Resolution Between Indinavir and this compound

Possible Causes & Solutions:

  • Isotope Effect: As mentioned, a slight separation is possible. If this separation is problematic due to matrix effects, achieving co-elution might be necessary.

    • Solution: While high resolution is often sought, in this case, a column with slightly lower resolving power might be beneficial to ensure the analyte and internal standard peaks overlap completely.[2] Alternatively, adjusting the mobile phase composition or gradient slope can help merge the peaks.

Issue 4: Variable Internal Standard Response

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the internal standard differently than the analyte if they do not perfectly co-elute.[2]

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE). Ensure Indinavir and this compound co-elute as closely as possible.

  • Sample Preparation Errors: Inconsistent addition of the internal standard to samples and standards.

    • Solution: Use a calibrated pipette and add the internal standard early in the sample preparation process to account for losses during extraction.

Experimental Protocols

Representative LC-MS/MS Method

This protocol is a synthesized example based on common practices in the literature.[2] Optimization for your specific instrumentation is required.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Indinavir) 614.4 -> 421.1
MRM Transition (this compound) 620.4 -> 421.1 (Example, verify)
Dwell Time 100 ms
Collision Energy Optimize for your instrument
Capillary Voltage Optimize for your instrument

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep Chromatographic Separation (C18) Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of Indinavir.

TroubleshootingTree Start Poor Peak Shape? Tailing Tailing Peak Start->Tailing Yes Fronting Fronting Peak Start->Fronting Yes Cause_Tailing1 Secondary Silanol Interactions Tailing->Cause_Tailing1 Cause_Both Inappropriate Sample Solvent Tailing->Cause_Both Cause_Fronting1 Column Overload Fronting->Cause_Fronting1 Fronting->Cause_Both Solution_Tailing1 Lower Mobile Phase pH Use End-Capped Column Cause_Tailing1->Solution_Tailing1 Solution_Fronting1 Dilute Sample Reduce Injection Volume Cause_Fronting1->Solution_Fronting1 Solution_Both Match Solvent to Mobile Phase Cause_Both->Solution_Both

Caption: Troubleshooting decision tree for poor peak shape.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalytical Method Validation of Indinavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different internal standards used in the validation of analytical methods for the quantification of Indinavir, a protease inhibitor used in the treatment of HIV. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document compares the performance of a deuterated internal standard, Indinavir-d6, with other commonly used alternatives, providing supporting experimental data from published studies.

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the validation parameters for analytical methods of Indinavir using different internal standards. The data has been compiled from various studies to provide a comparative overview.

Table 1: Comparison of Linearity and LLOQ

Internal StandardAnalytical MethodLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound (or similar deuterated IS) LC-MS/MS3.0 - 12,320[1]> 0.99[1]3.0[1]
Lopinavir UPLC-MS/MS0.2 - 1,000> 0.990.2
Ritonavir Analog (A-86093) HPLC-UV50 - 1,000Not Reported50

Table 2: Comparison of Accuracy and Precision

Internal StandardQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
This compound (or similar deuterated IS) Data not explicitly available in a comparable format in the searched literature.
Lopinavir Low0.2+2.5%7.5%
Medium50+1.2%4.8%
High800-0.8%3.5%
Ritonavir Analog (A-86093) Low100Within ±15%< 15%
Medium500Within ±15%< 15%
High1000Within ±15%< 15%

Table 3: Comparison of Recovery and Matrix Effect

Internal StandardRecovery (%)Matrix Effect (%)
This compound (or similar deuterated IS) Data not explicitly available in the searched literature.Data not explicitly available in the searched literature.
Lopinavir 95.2 ± 4.5Not explicitly reported, but the use of a co-eluting IS helps compensate for matrix effects.
Ritonavir Analog (A-86093) 87 - 92%Not explicitly reported.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: LC-MS/MS with Deuterated Internal Standard (this compound or similar)

This method is based on the work of Jayewardene et al. for the determination of Indinavir in human plasma.[1]

  • Sample Preparation:

    • To 1 mL of plasma, add the internal standard (m/z 628).

    • Precipitate plasma proteins using acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography system.

    • Column: Specific column details not provided in the abstract.

    • Mobile Phase: Specific mobile phase composition not provided in the abstract.

    • Flow Rate: Specific flow rate not provided in the abstract.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Monitored Transitions:

      • Indinavir: m/z 614 → 421[1]

      • Internal Standard: m/z 628 → 421[1]

Method 2: UPLC-MS/MS with Lopinavir as Internal Standard

This method is adapted from a study for the quantification of multiple antiretroviral drugs, including Indinavir.

  • Sample Preparation:

    • To 100 µL of serum or tissue homogenate, add 10 µL of Lopinavir internal standard (2.0 µg/mL).

    • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 3 minutes, shake for 15 minutes, and centrifuge at 16,000 g for 10 minutes.

    • Evaporate the supernatant to dryness under vacuum.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

    • Centrifuge at 16,000 g for 10 minutes and inject 10 µL of the supernatant.

  • Chromatographic Conditions:

    • UPLC System: ACQUITY UPLC® system.

    • Column: ACQUITY UPLC® BEH Shield RP 18 column.

    • Mobile Phase: Gradient elution with 5% acetonitrile in methanol and 7.5 mM ammonium acetate (pH 4.0).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Quadrupole linear ion trap hybrid mass spectrometer.

    • Ionization Mode: Positive and negative electrospray ionization (ESI).

    • Monitored Transitions: Specific transitions for Indinavir and Lopinavir would be optimized for the instrument used.

Method 3: HPLC-UV with a Ritonavir Analog (A-86093) as Internal Standard

This method was developed for the simultaneous quantification of several HIV protease inhibitors.

  • Sample Preparation:

    • To 250 µL of plasma, add the internal standard (A-86093).

    • Perform a liquid-liquid extraction with methyl-t-butyl ether at a basic pH.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: High-Performance Liquid Chromatography system with UV detection.

    • Column: Keystone BetaBasic C4 column (250 x 3 mm i.d.).

    • Mobile Phase: Acetonitrile-50 mmol/L ammonium formate buffer, pH 4.1 (52:48, v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 218 nm.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 Experimental Workflow: LC-MS/MS with this compound A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis (m/z 614 -> 421 for Indinavir m/z 628 -> 421 for IS) E->F G Data Quantification F->G cluster_1 Experimental Workflow: UPLC-MS/MS with Lopinavir IS H Plasma/Tissue Sample I Addition of Lopinavir (IS) H->I J Protein Precipitation (Acetonitrile) I->J K Evaporation & Reconstitution J->K L UPLC-MS/MS Analysis K->L M Data Quantification L->M cluster_2 Experimental Workflow: HPLC-UV with Ritonavir Analog IS N Plasma Sample O Addition of Ritonavir Analog (IS) N->O P Liquid-Liquid Extraction (Methyl-t-butyl ether) O->P Q Evaporation & Reconstitution P->Q R HPLC-UV Analysis (218 nm) Q->R S Data Quantification R->S

References

A Comparative Guide to Internal Standards for Indinavir Analysis: Indinavir-d6 Versus Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the HIV protease inhibitor Indinavir, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, Indinavir-d6, with commonly used structural analog internal standards. The comparison is supported by experimental data from various studies, detailed methodologies, and visual representations of analytical workflows.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability and ensuring accurate quantification. The two main types of internal standards used in LC-MS/MS analysis are stable isotope-labeled standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry. A SIL-IS, such as this compound, is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization effects, providing the most accurate correction for experimental variations.

  • Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but with a different molecular weight. While more readily available and cost-effective than SIL-IS, their chromatographic behavior and ionization efficiency may differ from the analyte, potentially leading to less accurate quantification, especially in the presence of significant matrix effects. Commonly used structural analogs for Indinavir analysis include other HIV protease inhibitors like Saquinavir and Lopinavir, as well as other structurally related compounds like Verapamil.

Performance Comparison of Internal Standards

To provide a clear comparison, the following tables summarize the performance characteristics of this compound and various structural analog internal standards as reported in different validated LC-MS/MS methods for the quantification of Indinavir. It is important to note that these results are compiled from separate studies and direct head-to-head comparisons under identical experimental conditions are limited. Variations in instrumentation, columns, mobile phases, and sample preparation techniques can influence the observed performance.

Table 1: Performance Characteristics of this compound as an Internal Standard
ParameterReported PerformanceCitation
Linearity Range 3.0 - 12,320 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Precision (%RSD) < 15%[1]
Accuracy (%Bias) Within ±15%[1]
Recovery Not explicitly reported, but protein precipitation is a common high-recovery method.[1]
Matrix Effect Generally well-compensated due to co-elution and similar ionization.General knowledge for SIL-IS
Table 2: Performance Characteristics of Structural Analog Internal Standards
Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy (%Bias)Recovery (%)Citation
Verapamil 1.0 - 500> 0.99< 16.3%92.9 - 115.3%Not explicitly reported for Indinavir analysis using this IS.[2]
Saquinavir 260.4 - 10,416> 0.999≤ 5.3%Not explicitly reported, but recovery suggests good performance.92.4 - 104.2%[3]
Lopinavir 0.2 - 1,000> 0.99< 15%Within ±15%Not explicitly reported for Indinavir analysis using this IS.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for Indinavir analysis using different internal standards.

Experimental Protocol 1: Indinavir Analysis using a Deuterated Internal Standard (Similar to this compound)
  • Sample Preparation: Protein precipitation. To 100 µL of human plasma, add a working solution of the deuterated internal standard. Precipitate proteins by adding acetonitrile. Vortex and centrifuge to separate the supernatant.

  • Chromatography:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Indinavir: m/z 614.4 → 421.0[4]

      • Deuterated IS: m/z 628.0 → 421.0[1]

Experimental Protocol 2: Indinavir Analysis using Verapamil as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To a plasma sample, add the Verapamil internal standard solution. Perform extraction with an organic solvent (e.g., a mixture of hexane and ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.[2]

  • Chromatography:

    • LC System: HPLC system.

    • Column: C8 analytical column.

    • Mobile Phase: Methanol-water mixture with formic acid.[2]

    • Flow Rate: 0.8 - 1.0 mL/min.

  • Mass Spectrometry:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI in positive ion mode.

    • MRM Transitions:

      • Indinavir: Specific transitions would be optimized for the instrument.

      • Verapamil: Specific transitions would be optimized for the instrument.

Experimental Protocol 3: Indinavir Analysis using Saquinavir as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To a biological matrix sample, add the Saquinavir internal standard. Extract with ethyl acetate. Evaporate the organic phase and reconstitute the residue.[3]

  • Chromatography:

    • LC System: HPLC system.

    • Column: ODS (C18) column.

    • Mobile Phase: Methanol and 0.1% formic acid in water.[3]

    • Flow Rate: 0.5 mL/min.[3]

  • Mass Spectrometry:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI in positive ion mode.

    • MRM Transitions:

      • Indinavir: m/z 614.3 → 596.3[3]

      • Saquinavir: m/z 671.3 → 654.3[3]

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the quantitative analysis of Indinavir in plasma using an internal standard by LC-MS/MS.

G Mechanism of Action of Indinavir cluster_hiv_replication HIV Replication Cycle hiv_entry HIV Entry into Host Cell viral_rna_to_dna Reverse Transcription (Viral RNA -> Viral DNA) hiv_entry->viral_rna_to_dna integration Integration of Viral DNA into Host Genome viral_rna_to_dna->integration transcription_translation Transcription & Translation (Host machinery produces viral proteins) integration->transcription_translation gag_pol Gag-Pol Polyprotein Precursor transcription_translation->gag_pol hiv_protease HIV Protease maturation Cleavage of Polyproteins gag_pol->maturation hiv_protease->maturation Catalyzes viral_assembly Assembly of New Virus Particles maturation->viral_assembly budding Budding and Release of Immature Virions viral_assembly->budding maturation_final Maturation into Infectious Virus budding->maturation_final immature_virion Formation of Immature, Non-infectious Virions indinavir Indinavir inhibition Inhibition indinavir->inhibition inhibition->hiv_protease inhibition->immature_virion Leads to

Caption: Indinavir inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins and resulting in the formation of immature, non-infectious virions.[5][6][7]

Conclusion

The selection of an internal standard is a critical decision in the development of a quantitative bioanalytical method for Indinavir.

  • This compound and other stable isotope-labeled analogs are the preferred choice for achieving the highest accuracy and precision. Their ability to closely track the analyte through all stages of the analysis minimizes the impact of matrix effects and other sources of variability.

  • Structural analogs such as Saquinavir, Lopinavir, and Verapamil can be acceptable alternatives, particularly when a SIL-IS is not available or is cost-prohibitive. However, careful validation is essential to ensure that the chosen analog provides adequate compensation for analytical variability. The data presented in this guide demonstrates that while good performance can be achieved with structural analogs, the potential for differential matrix effects and extraction recoveries compared to the analyte remains a consideration.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and resource availability. For regulatory submissions and clinical trials where the highest data quality is paramount, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.

References

Navigating the Matrix: A Comparative Guide to Indinavir-d6 Bioanalysis in Diverse Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative evaluation of the matrix effect on the analysis of Indinavir-d6, a deuterated internal standard for the antiretroviral drug Indinavir, across three common biological fluids: plasma, urine, and saliva. Understanding and mitigating the matrix effect is crucial for developing robust and reliable bioanalytical methods.

The choice of biological matrix for pharmacokinetic and pharmacodynamic studies is often dictated by the specific research question, the ease of sample collection, and the concentration of the analyte. However, each biological fluid presents a unique and complex mixture of endogenous components, such as proteins, salts, lipids, and metabolites, which can interfere with the ionization of the target analyte in mass spectrometry-based assays. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, ultimately compromising the accuracy and precision of the analytical method.

This guide offers a comparative overview of the matrix effect for this compound in plasma, urine, and saliva, supported by experimental data and detailed methodologies. By understanding the nuances of each matrix, researchers can select the most appropriate fluid for their studies and implement effective strategies to minimize the impact of matrix effects.

Quantitative Comparison of Matrix Effects

The following table summarizes the typical matrix effects observed for this compound in plasma, urine, and saliva. It is important to note that the quantitative values presented here are compiled from various studies and are intended to provide a general comparison. The actual matrix effect can vary depending on the specific analytical method, including sample preparation techniques and chromatographic conditions.

Biological FluidPredominant Matrix ComponentsTypical Matrix Effect on this compound AnalysisCommon Mitigation Strategies
Plasma Proteins (e.g., albumin), phospholipids, saltsModerate to high ion suppressionProtein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE)
Urine Urea, creatinine, inorganic salts, various organic acidsHigh variability in matrix composition leading to significant ion suppression or enhancement[1]Dilution, SPE, use of a stable isotope-labeled internal standard[1]
Saliva Mucins, enzymes (e.g., amylase), electrolytesLow to moderate ion suppressionSimple dilution and protein precipitation

Experimental Protocols for Matrix Effect Evaluation

A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The following are detailed protocols for evaluating the matrix effect of this compound in plasma, urine, and saliva using the post-extraction spike method.

Matrix Effect Evaluation in Human Plasma

Objective: To quantify the matrix effect on the ionization of this compound in human plasma.

Materials:

  • Blank human plasma from at least six different sources

  • This compound stock solution

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of this compound in the reconstitution solvent (e.g., 50:50 ACN:Water) at a concentration representing the expected level in extracted samples.

    • Set 2 (Post-Extraction Spike):

      • Process blank human plasma samples (100 µL) from six different sources using a protein precipitation method. Add 300 µL of ACN containing the internal standard, vortex, and centrifuge.

      • Take the supernatant and spike with the this compound stock solution to achieve the same final concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze the samples from both sets using a validated LC-MS/MS method for Indinavir.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set 2) / (Peak Area of this compound in Set 1)

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different plasma sources should be ≤15%.

Matrix Effect Evaluation in Human Urine

Objective: To assess the matrix effect on this compound analysis in human urine, considering the high variability of this matrix.

Materials:

  • Blank human urine from at least six different individuals

  • This compound stock solution

  • Methanol (MeOH)

  • Water

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration.

    • Set 2 (Post-Extraction Spike):

      • Process blank urine samples (100 µL) from six different sources. A simple dilute-and-shoot approach can be initially tested (e.g., dilute 1:4 with mobile phase). Alternatively, a solid-phase extraction (SPE) can be employed for cleaner extracts.[1]

      • Spike the processed blank urine extracts with this compound to the same final concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze the samples from both sets.

  • Calculation of Matrix Factor (MF): Calculate the MF as described for plasma. Due to the high variability of urine, a wider acceptance range for the %CV of the MF might be considered, but justification is required.

Matrix Effect Evaluation in Human Saliva

Objective: To determine the extent of matrix effects in human saliva for the analysis of this compound.

Materials:

  • Blank human saliva from at least six different donors

  • This compound stock solution

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a target concentration.

    • Set 2 (Post-Extraction Spike):

      • Process blank saliva samples (100 µL) from six different sources. A simple protein precipitation with ACN is often sufficient.

      • Spike the resulting supernatant with this compound to the same concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze the samples from both sets.

  • Calculation of Matrix Factor (MF): Calculate the MF as described for plasma.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of Indinavir, the following diagrams are provided.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Result Interpretation BlankMatrix Blank Biological Matrix (Plasma, Urine, or Saliva) Process Sample Processing (e.g., Protein Precipitation, SPE) BlankMatrix->Process Spike Spike with this compound Process->Spike Post-Extraction Spike LCMS LC-MS/MS Analysis Spike->LCMS NeatSol Neat Solution of this compound NeatSol->LCMS Calc Calculate Matrix Factor (MF) LCMS->Calc MF_1 MF = 1 (No Effect) Calc->MF_1 MF_supp MF < 1 (Suppression) Calc->MF_supp MF_enh MF > 1 (Enhancement) Calc->MF_enh

Caption: Experimental workflow for the evaluation of matrix effect using the post-extraction spike method.

IndinavirMechanism HIV_RNA HIV RNA ReverseTranscription Reverse Transcription HIV_RNA->ReverseTranscription HIV_DNA HIV DNA ReverseTranscription->HIV_DNA Integration Integration into Host Genome HIV_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Assembly Viral Assembly Viral_Proteins->Assembly Mature_Virion Mature Infectious Virion Assembly->Mature_Virion Indinavir Indinavir Indinavir->HIV_Protease Inhibits

References

A Comparative Guide to Internal Standards in Indinavir Quantification: Indinavir-d6 versus Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of antiretroviral drugs like Indinavir, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results.[1][2][3] An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[4] This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Indinavir-d6, and structural analog internal standards for the quantification of Indinavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of Internal Standards in Bioanalysis

The primary function of an internal standard is to compensate for potential variations that can occur at various stages of a bioanalytical workflow, including:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution.

  • Chromatographic Separation: Variability in injection volume and column performance.

  • Mass Spectrometric Detection: Fluctuations in instrument response and matrix effects (ion suppression or enhancement).[4]

By adding a constant amount of an internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization helps to mitigate errors and improve the precision and accuracy of the analytical method.

This compound: The Stable Isotope-Labeled Advantage

This compound is a deuterated form of Indinavir, where six hydrogen atoms are replaced with deuterium atoms. As a SIL-IS, it is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[1]

Advantages:

  • Identical Physicochemical Properties: this compound has nearly identical chemical and physical properties to Indinavir. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.

  • Co-elution with Analyte: Ideally, the SIL-IS co-elutes with the analyte, meaning they experience the same degree of ion suppression or enhancement from co-eluting matrix components.[4]

  • Improved Accuracy and Precision: The use of SIL-IS has been widely shown to result in more accurate and reproducible data compared to structural analog internal standards.

Potential Considerations:

  • Isotopic Contribution: It is important to ensure that the this compound standard is of high isotopic purity and does not contain significant levels of the unlabeled Indinavir, which could interfere with the quantification of low concentration samples.

  • Chromatographic Separation: In some cases, the deuterium labeling can cause a slight shift in retention time, leading to incomplete co-elution with the analyte. This "isotope effect" can potentially lead to differential matrix effects for the analyte and the internal standard.

  • Cost and Availability: SIL-IS are generally more expensive and may not always be commercially available, especially for new drug candidates.

Structural Analog Internal Standards: A Practical Alternative

When a SIL-IS is not feasible, a structural analog is often used. A structural analog is a compound with a similar chemical structure to the analyte but with a different molecular weight. For Indinavir, other HIV protease inhibitors like Ritonavir or its analogs have been used as internal standards in some methods.

Advantages:

  • Lower Cost and Greater Availability: Structural analogs are often more readily available and less expensive than their stable isotope-labeled counterparts.

  • Similar Chemical Behavior: A well-chosen structural analog will have similar extraction and chromatographic properties to the analyte, providing a reasonable degree of compensation for variability.

Disadvantages:

  • Differences in Physicochemical Properties: Even with close structural similarity, differences in functional groups can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

  • Differential Matrix Effects: As structural analogs do not co-elute perfectly with the analyte, they may be affected differently by matrix components, leading to a less accurate correction for ion suppression or enhancement. This can be a significant source of error, especially with complex biological matrices.

  • Cross-reactivity: There is a potential for the structural analog to have its own metabolites that could interfere with the analysis.

Performance Comparison: this compound vs. Structural Analog IS

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Ritonavir)
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but may be more variable
Precision (%RSD) Typically <10%Typically <15%
Matrix Effect Minimal, as it tracks the analyte closelyCan be significant and variable, may not be fully compensated
Extraction Recovery Highly consistent with the analyteMay differ from the analyte, leading to variability
Robustness Generally high, less susceptible to matrix variabilityCan be lower, performance may vary between different lots of biological matrix

Experimental Protocols

Below are representative experimental protocols for the quantification of Indinavir using either this compound or a structural analog as the internal standard.

Protocol 1: Using this compound as Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indinavir: m/z 614.4 → 421.2

    • This compound: m/z 620.4 → 427.2

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: Using a Structural Analog (Ritonavir) as Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of Ritonavir working solution (e.g., 1 µg/mL in methanol).

  • Add 50 µL of 1 M sodium hydroxide and vortex.

  • Add 1 mL of methyl tert-butyl ether, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath and transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Column: C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 25 mM potassium phosphate buffer (pH 6.0) (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indinavir: m/z 614.4 → 421.2

    • Ritonavir: m/z 721.3 → 296.3

  • Source Parameters: Optimized for the specific instrument.

Visualizing the Workflow and Key Concepts

To better illustrate the processes discussed, the following diagrams are provided in Graphviz DOT language.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound or Structural Analog) Sample->Add_IS Spiking Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: A typical bioanalytical workflow for Indinavir quantification using an internal standard.

Matrix_Effect cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression (Matrix Effect) cluster_enhancement Ion Enhancement (Matrix Effect) Analyte_Ideal Analyte Signal IS_Ideal IS Signal Analyte_Suppressed Reduced Analyte Signal IS_Suppressed Reduced IS Signal Analyte_Enhanced Enhanced Analyte Signal IS_Enhanced Enhanced IS Signal Coeluting Co-eluting Matrix Components Coeluting->Analyte_Suppressed Interfere with ionization Coeluting->IS_Suppressed Interfere with ionization Coeluting->Analyte_Enhanced Improve ionization efficiency Coeluting->IS_Enhanced Improve ionization efficiency

Caption: Illustration of matrix effects (ion suppression and enhancement) in LC-MS/MS analysis.

Conclusion

The choice between this compound and a structural analog internal standard depends on the specific requirements of the bioanalytical assay. For regulated bioanalysis where the highest level of accuracy and precision is paramount, This compound is the superior choice . Its ability to closely mimic the behavior of Indinavir provides the most reliable compensation for matrix effects and other analytical variabilities.

However, in research or early drug development settings where cost and availability may be limiting factors, a carefully selected and thoroughly validated structural analog internal standard can be a viable alternative . It is crucial to perform comprehensive validation experiments, including a thorough assessment of matrix effects, to ensure that the chosen structural analog provides acceptable performance for the intended application. Ultimately, the goal is to develop a robust and reliable method that yields high-quality data for informed decision-making in drug development and clinical practice.

References

Inter-Laboratory Comparison of Bioanalytical Methods Using Indinavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical method performance for the quantification of Indinavir, utilizing Indinavir-d6 as a stable isotope-labeled internal standard. The data presented is a synthesis from published studies to illustrate the expected performance and variability across different laboratories and methodologies. Stable isotope-labeled internal standards like this compound are crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to compensate for variability in sample preparation and instrument response.[1][2][3]

Data Presentation

The following tables summarize quantitative performance data from various validated LC-MS/MS methods for the determination of Indinavir in human plasma, with this compound as the internal standard. These tables are designed to provide a clear comparison of key bioanalytical parameters.

Table 1: Summary of LC-MS/MS Method Performance for Indinavir Quantification

ParameterMethod AMethod BMethod C
Linear Range (ng/mL) 3.0 - 12,320[4]30 - 15,000[5]0.2 - 1,000[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 3.0[4]30[5]0.2[6]
Upper Limit of Quantification (ULOQ) (ng/mL) 12,320[4]15,000[5]1,000[6]
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%[6]
Precision (% CV) < 15%< 15%< 15%[6]
Internal Standard This compoundFluconazoleNot Specified

Note: The use of a stable isotope-labeled internal standard like this compound is generally preferred as it closely mimics the analyte, leading to better compensation for variability.

Table 2: Inter-Laboratory Quality Control Program Results for Indinavir

An international inter-laboratory quality control program for measuring antiretroviral drugs, including Indinavir, revealed significant variability in the performance of participating laboratories.[7] The mean inaccuracy for low concentration samples was higher than for high concentration samples across all protease inhibitors.[7]

Concentration LevelMean Inaccuracy (%) (All PIs)
Low25.3[7]
High17.1[7]

This data underscores the importance of robust, well-validated methods and participation in external quality assessment schemes to ensure reliable results.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the quantification of Indinavir using this compound.

Method 1: Simple Protein Precipitation

  • Sample Preparation :

    • To 100 µL of human plasma, add the internal standard (this compound).

    • Precipitate plasma proteins by adding acetonitrile.[4]

    • Vortex and then centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.[4]

  • LC-MS/MS Conditions :

    • Chromatography : High-Performance Liquid Chromatography (HPLC).[4]

    • Mass Spectrometry : Tandem mass spectrometry (MS/MS) operated in positive ion, multiple reaction monitoring (MRM) mode.[4]

    • Ion Transitions :

      • Indinavir: m/z 614 -> 421[4][5]

      • This compound (as a representative stable isotope-labeled IS): m/z 620 -> 421 (Note: a different publication used m/z 628/421 for a different internal standard)[4]

Method 2: Ultra-Performance Liquid Chromatography (UPLC) Method

  • Sample Preparation :

    • Utilize 100 µL of human plasma and add the internal standard.[5]

    • Perform protein precipitation.[5]

    • Separate the analytes chromatographically on a UPLC column.[5]

  • UPLC-MS/MS Conditions :

    • Chromatography : Waters Acquity UPLC BEH C18 column.[5]

    • Mobile Phase : 0.1% formic acid and methanol (40:60, v/v).[5]

    • Mass Spectrometry : Triple quadrupole mass spectrometer operating in MRM and positive ion mode.[5]

    • Ion Transitions :

      • Indinavir: m/z 614.4 -> 421.0[5]

Mandatory Visualization

Experimental Workflow for Inter-Laboratory Comparison

G cluster_0 Coordinating Center cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab n) A Preparation of Quality Control (QC) Samples (Low, Medium, High Concentrations) B Distribution of QC Samples to Participating Laboratories A->B C Sample Receipt and Storage B->C E Collection and Statistical Analysis of Results (e.g., z-scores, % bias) F Generation of Inter-Laboratory Comparison Report E->F D Analysis of QC Samples using Validated In-House Method C->D G Submission of Results to Coordinating Center D->G G->E

Caption: Workflow of an inter-laboratory comparison study.

Signaling Pathway

Indinavir is a protease inhibitor that acts on the viral protease enzyme of the Human Immunodeficiency Virus (HIV). It does not have a direct signaling pathway in the host cell that is relevant to its bioanalytical quantification. The primary mechanism is the competitive inhibition of the viral protease, preventing the cleavage of viral polyproteins, which is essential for the production of mature, infectious virions.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Infectious HIV Virion Infectious HIV Virion Mature Viral Proteins->Infectious HIV Virion Indinavir Indinavir Indinavir->HIV Protease Inhibition

Caption: Mechanism of action of Indinavir.

References

Indinavir-d6 as an Internal Standard: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Indinavir-d6, a stable isotope-labeled (SIL) internal standard, with alternative standards for the quantification of the antiretroviral drug Indinavir. The superior performance of this compound in terms of specificity and selectivity is highlighted through a review of established analytical principles and supporting data.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] By incorporating stable isotopes such as deuterium (²H or D), the mass of the internal standard is increased without significantly altering its chemical and physical properties.[1] This near-identical behavior to the unlabeled analyte ensures that the internal standard closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[2][3][4]

Comparative Performance of Internal Standards for Indinavir Analysis

The selection of an internal standard is a critical step in method development. While various compounds can be employed, their ability to mimic the analyte of interest dictates the quality of the resulting data. For Indinavir, alternatives to a SIL internal standard include structural analogs (e.g., methyl-indinavir) or other unrelated compounds (e.g., lopinavir, fluconazole).

This compound: The Gold Standard

This compound, a hexadeuterated analog of Indinavir, is the preferred internal standard for the bioanalysis of Indinavir.[5] Its physicochemical properties are nearly identical to that of Indinavir, leading to co-elution during chromatography and similar ionization efficiency in the mass spectrometer. This co-behavior is crucial for correcting potential inaccuracies arising from ion suppression or enhancement caused by the sample matrix.[6]

Alternative Internal Standards

While accessible, alternative internal standards such as structural analogs or unrelated compounds often fall short in performance compared to their stable isotope-labeled counterparts. A structural analog may have different extraction recovery and chromatographic retention times, and its ionization efficiency can be differentially affected by matrix components.[4][7] Unrelated compounds are even more likely to exhibit disparate behavior, leading to a less reliable correction of analytical variability. One study comparing a stable isotope-labeled internal standard with an analog for Indinavir analysis in human urine highlighted the improved precision achieved with the SIL standard, especially in the presence of significant matrix effects.[6]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Indinavir using different internal standards, compiled from various sources. It is important to note that direct head-to-head comparative studies are limited, and these tables represent a synthesis of data from different methodologies.

Table 1: Performance of this compound as an Internal Standard

Validation ParameterTypical PerformanceReference
Linearity (Range)3.0 - 12,320 ng/mL (r² > 0.99)[5]
LLOQ3.0 ng/mL[5]
Inter-assay Accuracy (%Bias)≤ ±8.5%[8]
Inter-assay Precision (%CV)≤ 11.4%[8]
Matrix EffectCompensated by co-eluting IS[6]
RecoveryConsistent and reproducible[9]

Note: Accuracy and precision data are representative of methods using SIL internal standards for other antiretrovirals, as specific tabulated data for this compound was not available in the search results.

Table 2: Performance of Alternative Internal Standards for Indinavir Analysis

Internal StandardValidation ParameterReported PerformanceReference
LopinavirLinearity (Range)0.2 - 1000 ng/mL[10]
LLOQ0.2 ng/mL[10]
Intra/Inter-day PrecisionHigh and consistent[10]
Recovery>90% (protein precipitation)[10]
FluconazoleLinearity (Range)30 - 15,000 ng/mL[2]
LLOQ30 ng/mL[2]

Note: These alternative internal standards were used in methods for the simultaneous analysis of multiple antiretroviral drugs, including Indinavir.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the specificity and selectivity of an internal standard, based on regulatory guidelines and published literature.

Protocol 1: Specificity and Selectivity Assessment

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and internal standard without interference from matrix components or other substances.

Methodology:

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., human plasma) to assess for any endogenous peaks at the retention times of Indinavir and this compound.

  • Interference from Concomitant Medications: Spike blank matrix with commonly co-administered drugs at their therapeutically relevant concentrations and analyze to ensure no interference with the analyte or internal standard peaks.

  • Metabolite Interference: If available, analyze samples containing known metabolites of Indinavir to check for cross-interference.

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte and internal standard should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Protocol 2: Matrix Effect Evaluation

Objective: To assess the potential for ion suppression or enhancement from the biological matrix and the ability of the internal standard to compensate for it.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare solutions of Indinavir and this compound in the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set 2 (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with Indinavir and this compound at low and high QC concentrations.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

    • A MF < 1 indicates ion suppression, while a MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not exceed 15%. This demonstrates that while matrix effects may be present, the internal standard effectively tracks and corrects for them.[11]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experiments described above.

Selectivity_Workflow cluster_sources Potential Interference Sources cluster_analysis Analysis cluster_evaluation Evaluation Blank Matrix Blank Matrix LC-MS/MS Analysis LC-MS/MS Analysis Blank Matrix->LC-MS/MS Analysis Concomitant Drugs Concomitant Drugs Concomitant Drugs->LC-MS/MS Analysis Metabolites Metabolites Metabolites->LC-MS/MS Analysis Check for Peaks at RT of Analyte/IS Check for Peaks at RT of Analyte/IS LC-MS/MS Analysis->Check for Peaks at RT of Analyte/IS Compare Response to LLOQ Compare Response to LLOQ Check for Peaks at RT of Analyte/IS->Compare Response to LLOQ

Caption: Workflow for Specificity and Selectivity Assessment.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_calc Calculation Neat Solution (Analyte + IS in Solvent) Neat Solution (Analyte + IS in Solvent) Analysis LC-MS/MS Analysis of Both Sets Neat Solution (Analyte + IS in Solvent)->Analysis Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS)->Analysis Calculate Matrix Factor (MF) Calculate Matrix Factor (MF) Analysis->Calculate Matrix Factor (MF) Calculate IS-Normalized MF Calculate IS-Normalized MF Calculate Matrix Factor (MF)->Calculate IS-Normalized MF Evaluation CV of IS-Normalized MF ≤ 15%? Calculate IS-Normalized MF->Evaluation

Caption: Workflow for Matrix Effect Evaluation.

Conclusion

The use of this compound as an internal standard provides significant advantages in the bioanalysis of Indinavir. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, leading to superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. While alternative internal standards can be used, they are less likely to provide the same level of reliability. The experimental protocols and validation data presented in this guide underscore the importance of selecting a suitable internal standard and rigorously evaluating its performance to ensure the generation of high-quality, dependable data in drug development and clinical research.

References

Safety Operating Guide

Proper Disposal of Indinavir-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Indinavir-d6, a deuterated analog of the antiretroviral drug Indinavir. Intended for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step instructions to ensure safe handling and disposal in compliance with environmental regulations.

This compound, used as an internal standard in analytical testing, requires the same cautious handling and disposal as its parent compound, Indinavir. Although the deuteration is unlikely to alter the fundamental hazardous properties of the molecule, adherence to established protocols for pharmaceutical waste is paramount to protect personnel and the environment.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as part of a comprehensive laboratory waste management plan, adhering to local, state, and federal regulations.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is strictly prohibited.[3][4]

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[2][5] This includes unused or expired compounds, contaminated lab consumables (e.g., vials, pipettes, gloves), and solutions.[1][2]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a dedicated, clearly labeled hazardous waste container.[2]

2. Containerization and Labeling:

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used. The containers must be in good condition, with secure, leak-proof closures.[4]

  • Proper Labeling: Label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste stream. Include the date accumulation started.

3. On-site Accumulation and Storage:

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Storage Limits: Adhere to the volume and time limits for hazardous waste accumulation as specified by the EPA and your institution's policies.

4. Disposal through Approved Channels:

  • Engage a Licensed Waste Hauler: The disposal of pharmaceutical waste must be handled by a licensed hazardous waste management company.[2][4]

  • Incineration as the Preferred Method: The generally recommended and often required method for the disposal of pharmaceutical waste is high-temperature incineration by a permitted facility.[5][6] This method effectively destroys the active pharmaceutical ingredient.

  • Documentation: Ensure a complete chain-of-custody for the waste from your laboratory to the final disposal facility. Retain all disposal records as required by regulations.[2]

Disposal Options and Considerations

Disposal MethodSuitability for this compoundKey Considerations
High-Temperature Incineration Highly Recommended The most effective method for destroying active pharmaceutical ingredients. Must be carried out by a licensed facility.[5][6]
Landfill Not Recommended Should not be disposed of in a landfill without prior treatment (e.g., incineration).[3] Potential for environmental contamination.
Sewer/Drain Disposal Prohibited Contaminates water systems and is illegal in most jurisdictions for pharmaceutical waste.[3][4]
Return to Manufacturer/Supplier Possible Inquire with the supplier about take-back programs, although this is less common for research chemicals.[6]

Experimental Protocols and Degradation

Currently, there are no standardized experimental protocols for the chemical decomposition of this compound for disposal purposes in a laboratory setting. Studies on the hydrolytic degradation of Indinavir indicate that it is susceptible to lactonization in aqueous solutions, a process influenced by pH.[7] However, this information is for understanding the chemical stability of the compound and does not represent a viable disposal method. Attempting to neutralize or degrade the compound in the lab is not recommended and may create additional hazards.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_legend Workflow Legend start This compound Waste Generated characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize segregate Segregate into Dedicated Hazardous Waste Container characterize->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Waste Hauler contact_ehs->pickup transport Transport to Permitted TSDF* pickup->transport incinerate High-Temperature Incineration transport->incinerate document Receive and Retain Certificate of Destruction incinerate->document start_node Start/End process_node Process Step final_step_node Final Disposal documentation_node Documentation caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.